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  • Product: tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate
  • CAS: 2228937-54-8

Core Science & Biosynthesis

Foundational

Structural Properties and Synthetic Applications of tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate in Targeted Protein Degradation

Executive Summary The advent of Targeted Protein Degradation (TPD) and Proteolysis Targeting Chimeras (PROTACs) has revolutionized modern drug discovery. However, the translation of PROTACs into orally bioavailable thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Targeted Protein Degradation (TPD) and Proteolysis Targeting Chimeras (PROTACs) has revolutionized modern drug discovery. However, the translation of PROTACs into orally bioavailable therapeutics is frequently hindered by their high molecular weight and poor physicochemical properties. Enter tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate (Molecular Formula: C₁₁H₂₀N₂O₃)[1]. This highly specialized, conformationally restricted bifunctional building block serves as a paradigm-shifting linker scaffold. By replacing flexible, high-entropy polyethylene glycol (PEG) chains with rigid, sp³-rich biazetidine cores, medicinal chemists can significantly enhance the cell permeability, aqueous solubility, and oral bioavailability of degrader molecules[2].

This technical whitepaper provides an in-depth analysis of the structural properties of this biazetidine derivative, the thermodynamic rationale for its use in PROTAC linkerology, and field-proven synthetic methodologies for its integration into drug development pipelines.

Structural and Physicochemical Paradigm

The 3,3'-Biazetidine Core

The fundamental structure consists of two four-membered nitrogen heterocycles (azetidines) linked at their 3-positions. This architecture confers a unique set of properties:

  • High Fraction of sp³ Carbons ( Fsp3​ ): Unlike flat, aromatic linkers that promote π−π stacking and poor solubility, the biazetidine core is entirely sp³-hybridized. A high Fsp3​ is a well-established metric for predicting clinical success, as it disrupts crystal lattice packing and dramatically improves aqueous solubility[2].

  • Conformational Rigidity: The dual four-membered rings create a rod-like, sterically constrained vector. This rigidity is critical for pre-organizing the PROTAC molecule, thereby reducing the entropic penalty incurred during the formation of the target-PROTAC-ligase ternary complex.

Functional Handles for Modular Synthesis

tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate is engineered for orthogonal solid-phase or solution-phase synthesis:

  • The tert-Butyl Carboxylate (Boc) Group: Protects one of the azetidine nitrogens. It provides necessary lipophilicity during early synthetic steps and is cleanly cleaved under acidic conditions (e.g., TFA or HCl) without affecting other functional groups[3].

  • The 3'-Hydroxyl Group: Acts as a versatile nucleophilic or electrophilic handle. As a secondary alcohol, it can be utilized in Mitsunobu etherifications or activated as a sulfonate ester (mesylate/tosylate) for subsequent amine displacement.

Linkerology: Overcoming the Entropic Penalty

The thermodynamic viability of a PROTAC is governed by the stability of the ternary complex it forms between the Protein of Interest (POI) and the E3 Ubiquitin Ligase. Flexible linkers (like PEG or alkyl chains) possess high conformational entropy in their unbound state. Upon ternary complex formation, this flexibility must be "frozen," resulting in a massive entropic penalty ( ΔS<0 ) that reduces overall binding affinity.

By utilizing a rigid biazetidine scaffold, the PROTAC is pre-organized into a productive conformation. This structural constraint minimizes the loss of entropy upon binding, driving the equilibrium toward ternary complex formation and subsequent poly-ubiquitination. Recent landmark studies, such as the discovery of the orally efficacious androgen receptor degrader ARD-2051, have demonstrated that rigid biazetidine linkers directly correlate with sub-nanomolar degradation concentrations ( DC50​ ) and robust in vivo pharmacokinetics[2][4].

Ternary_Complex POI Target Protein (Ligand A) Linker Biazetidine Linker (Rigid Core) POI->Linker Ternary Ternary Complex Formation POI->Ternary Linker->Ternary Low Entropic Penalty E3 E3 Ligase (Ligand B) E3->Linker E3->Ternary Degradation Target Degradation Ternary->Degradation Ubiquitination

Rigid biazetidine linkers reduce the entropic penalty during PROTAC ternary complex formation.

Comparative Data: Biazetidine vs. PEG Linkers

To quantify the advantages of the biazetidine scaffold, the following table summarizes key physicochemical metrics compared to traditional PEG-based linkers.

PropertyBiazetidine ScaffoldFlexible PEG ScaffoldImpact on Drug Development
Conformational Rigidity HighLowPre-organizes the molecule; reduces entropic penalty[2].
Fraction sp³ ( Fsp3​ ) High (~1.0 for core)HighImproves aqueous solubility and metabolic stability.
Topological Polar Surface Area LowerHigher (repeating oxygens)Lower TPSA enhances cell membrane permeability.
Oral Bioavailability FavorableGenerally PoorEnables the transition from IV to oral administration[4].

Experimental Methodology: Self-Validating Synthetic Workflows

The following protocol details the step-by-step integration of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate into a PROTAC molecule. This workflow is designed with self-validating checkpoints to ensure high fidelity at every stage.

Step 1: Mitsunobu Etherification (Attachment of Ligand A)

Causality: The 3'-hydroxyl is a secondary alcohol. Simple SN​2 alkylation with strong bases (e.g., NaH) can cause side reactions or premature Boc cleavage. The Mitsunobu reaction allows for efficient etherification under mild, neutral-to-slightly-acidic conditions.

  • Preparation: Dissolve tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate (1.0 eq), the phenolic target ligand (Ligand A, 1.1 eq), and Triphenylphosphine ( PPh3​ , 1.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS. Look for the disappearance of the starting material mass ( m/z ~228.15) and the appearance of the [M+H]+ peak corresponding to the Ligand A-biazetidine-Boc intermediate[1].

Step 2: Acidic Boc Deprotection

Causality: The Boc group must be removed to reveal the secondary azetidine amine for the final coupling. Using 4M HCl in dioxane is preferred over TFA/DCM because the resulting hydrochloride salt can often be isolated via simple precipitation, avoiding tedious chromatography.

  • Cleavage: Dissolve the intermediate from Step 1 in minimal 1,4-dioxane. Add 4M HCl in dioxane (10.0 eq).

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture in vacuo, triturate with cold diethyl ether, and filter to collect the biazetidine hydrochloride salt.

  • Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. A deep purple color confirms the presence of the newly revealed secondary amine.

Step 3: Amide Coupling (Attachment of E3 Ligase Ligand)

Causality: Coupling a sterically hindered secondary amine (the azetidine) requires a highly efficient coupling reagent to prevent epimerization and ensure high yields. HATU is the gold standard for this application.

  • Preparation: Dissolve the E3 ligase ligand (containing a free carboxylic acid, 1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes to form the active ester.

  • Coupling: Add the biazetidine hydrochloride salt from Step 2 (1.1 eq) to the mixture. Stir at room temperature for 4 hours.

  • Purification: Quench with water, extract with EtOAc, and purify the organic layer via Preparative HPLC to isolate the final PROTAC molecule.

Synthesis_Workflow Start Starting Material tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate Step1 Step 1: Mitsunobu Reaction Attach Ligand A via 3'-O-alkylation Start->Step1 Step2 Step 2: Acidic Cleavage Remove Boc group (TFA or HCl) Step1->Step2 Step3 Step 3: Amide Coupling Attach Ligand B via 1-NH (HATU/DIPEA) Step2->Step3 Final Final PROTAC Purification & LC-MS Validation Step3->Final

Self-validating synthetic workflow for PROTAC assembly using a biazetidine building block.

References

  • PubChemLite - Tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride (C11H20N2O3). Source: Université du Luxembourg. URL:[1]

  • Boc-3,3'-biazetidine hemioxalate | PROTAC Linker. Source: MedChemExpress. URL:[3]

  • Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[2]

Sources

Exploratory

tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate exact mass and molecular formula

For Researchers, Scientists, and Drug Development Professionals Abstract The four-membered nitrogen-containing heterocycle, azetidine, and its derivatives are increasingly recognized as privileged scaffolds in modern med...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, and its derivatives are increasingly recognized as privileged scaffolds in modern medicinal chemistry. Their unique conformational rigidity and favorable physicochemical properties make them attractive building blocks for the development of novel therapeutics. This guide provides a comprehensive technical overview of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate , a key intermediate for the synthesis of more complex biazetidine derivatives. We will delve into its chemical properties, including its exact mass and molecular formula, and present a plausible synthetic pathway with a detailed experimental protocol. Furthermore, this guide will cover essential analytical techniques for its characterization and explore the potential applications of the biazetidine scaffold in drug discovery.

Compound Profile: Exact Mass and Molecular Formula

The fundamental chemical properties of a compound are critical for its identification and characterization. For tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate, these are summarized below.

ParameterValueSource
Molecular Formula C₁₁H₂₀N₂O₃[1]
Exact Mass 228.1474 uCalculated[2][3]
Molecular Weight 228.29 g/mol Calculated

The exact mass of 228.1474 u is calculated from the sum of the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O) and is a critical parameter for high-resolution mass spectrometry analysis.

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the readily available tert-butyl 3-iodoazetidine-1-carboxylate, which is converted to an organolithium species via a lithium-halogen exchange. This nucleophilic intermediate then reacts with N-Boc-3-azetidinone to form the desired product.

Synthetic_Pathway cluster_0 Step 1: Formation of Azetidin-3-yllithium cluster_1 Step 2: Nucleophilic Addition A tert-Butyl 3-iodoazetidine-1-carboxylate B tert-Butyl 3-lithioazetidine-1-carboxylate A->B Lithium-Halogen Exchange D tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate B->D reagent1 n-BuLi, THF, -78 °C C N-Boc-3-azetidinone C->D Nucleophilic Attack reagent2 1. Add to lithiated species 2. Aqueous Workup

Caption: Proposed synthetic pathway for tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1: In situ generation of tert-butyl 3-lithioazetidine-1-carboxylate

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the organolithium reagent.

Step 2: Reaction with N-Boc-3-azetidinone

  • In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-3-azetidinone (1.2 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly transfer the freshly prepared solution of tert-butyl 3-lithioazetidine-1-carboxylate from Step 1 into the solution of N-Boc-3-azetidinone via cannula.

  • Allow the reaction mixture to stir at -78 °C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted and expected analytical data for tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Predicted):

  • δ ~4.0-4.2 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen of the Boc-protected azetidine ring.

  • δ ~3.8-4.0 ppm (m, 4H): Protons on the carbons of the second azetidine ring.

  • δ ~3.0-3.2 ppm (m, 1H): Proton on the carbon bearing the two azetidine rings.

  • δ (broad s, 1H): Hydroxyl proton (exchangeable with D₂O).

  • δ 1.45 ppm (s, 9H): Protons of the tert-butyl group.

¹³C NMR (Predicted):

  • δ ~156 ppm: Carbonyl carbon of the Boc group.

  • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~60-65 ppm: Carbons of the azetidine rings adjacent to the nitrogen atoms.

  • δ ~50-55 ppm: Carbon at the junction of the two azetidine rings.

  • δ ~28 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (alcohol)3500-3200 (broad)
C-H (sp³ hybridized)3000-2850
C=O (carbamate)1700-1670
C-N1250-1000
C-O (alcohol)1300-1000
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

  • Expected [M+H]⁺: 229.1547

Applications in Drug Discovery and Medicinal Chemistry

The azetidine scaffold is a valuable building block in medicinal chemistry due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The biazetidine core, in particular, offers a unique three-dimensional structure that can be exploited for the design of novel therapeutics.

The Biazetidine Scaffold as a Privileged Structure

The incorporation of a biazetidine moiety can:

  • Introduce conformational rigidity: The strained four-membered rings restrict the rotational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target.

  • Provide novel vectors for substitution: The two azetidine rings offer multiple points for chemical modification, allowing for the exploration of a wider chemical space.

  • Serve as a bioisostere: The biazetidine unit can act as a replacement for other cyclic or acyclic linkers, potentially improving properties such as solubility and metabolic stability.

Potential Therapeutic Areas

Derivatives of 3,3'-biazetidine have been investigated for a range of therapeutic applications, including:

  • Central Nervous System (CNS) Disorders: The rigid framework of the biazetidine scaffold is well-suited for the design of ligands for CNS targets, where precise spatial orientation of pharmacophores is often crucial.

  • Infectious Diseases: Azetidine-containing compounds have shown promise as antibacterial and antiviral agents.

  • Oncology: The unique structural features of biazetidines can be utilized to design inhibitors of protein-protein interactions or enzymes implicated in cancer progression.

The synthesis and characterization of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate provide a crucial entry point for the development of novel biazetidine-based drug candidates.

Conclusion

This technical guide has provided a detailed overview of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate, a valuable intermediate in medicinal chemistry. We have established its molecular formula and exact mass, proposed a viable synthetic route with a detailed experimental protocol, and outlined the key analytical techniques for its characterization. The exploration of the biazetidine scaffold highlights its potential as a privileged structure in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and scientists working at the forefront of pharmaceutical development.

References

  • PubChem. Ile-Pro. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • University of California, Davis. Infrared Tables. [Link]

  • University of Missouri. Calculating Exact Masses. [Link]

  • Singh, G. S., & D'hooghe, M. (2020). Chemistry and biological activities of 2-azetidinone derivatives – A mini-review. RSC Advances, 10(49), 29452-29465. [Link]

  • Kaur, M., & Singh, P. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), 2100067. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-18. [Link]

Sources

Foundational

Solubility Profile of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate in Polar Aprotic Solvents: A Methodological and Predictive Framework

An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and formulation to bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate, a novel heterocyclic compound, in a range of common polar aprotic solvents. Given the absence of published empirical data for this specific molecule, this document serves as a predictive and methodological resource for researchers, chemists, and drug development professionals. It synthesizes fundamental principles of molecular interactions with actionable, step-by-step protocols for experimental solubility determination. The guide details the theoretical underpinnings of solubility, including structural analysis and the application of Hansen Solubility Parameters (HSP), and provides robust methodologies for both equilibrium and high-throughput solubility assessment. The objective is to equip scientists with the necessary tools to generate a reliable and comprehensive solubility profile, enabling informed decisions in downstream development processes.

Part 1: Theoretical Framework for Solubility

A predictive understanding of solubility begins with a thorough analysis of the molecular structures of both the solute and the solvent. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar intermolecular forces are more likely to be miscible.[1][2]

Structural Analysis of the Solute: tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate

The target molecule, tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate, possesses distinct structural features that dictate its interaction with solvents.[3] A detailed examination reveals a molecule with dual polarity characteristics.

  • Polar Moieties:

    • Tertiary Hydroxyl (-OH) Group: This is the most significant polar feature. The oxygen atom possesses lone electron pairs, making it a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor.[4] The ability to participate in hydrogen bonding is a primary driver of solubility in polar solvents.[5]

    • Biazetidine Core: The two four-membered azetidine rings contain nitrogen atoms, which contribute to the molecule's polarity. The lone pair on the unprotected nitrogen can also act as a hydrogen bond acceptor.

    • Carboxylate Group (-C(=O)O-): The carbonyl oxygen within the tert-butoxycarbonyl (Boc) protecting group is a potent hydrogen bond acceptor.[2]

  • Non-Polar Moiety:

    • Tert-butyl Group: The bulky tert-butyl portion of the Boc protecting group is lipophilic and non-polar. This region interacts primarily through weaker van der Waals or dispersion forces and contributes to solubility in less polar environments.[6]

The interplay between the hydrophilic, hydrogen-bonding capable regions and the lipophilic tert-butyl group will ultimately determine the compound's solubility profile.

Characteristics of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their high dipole moments and dielectric constants, yet they lack acidic protons and thus cannot act as hydrogen bond donors.[7] However, many are effective hydrogen bond acceptors. This class of solvents is crucial in organic synthesis and for solubilizing compounds for biological screening.

Table 1: Properties of Common Polar Aprotic Solvents

SolventFormulaDielectric Constant (ε)Dipole Moment (D)Key Features
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO473.96Excellent H-bond acceptor; widely used for compound storage.[7]
N,N-Dimethylformamide (DMF)(CH₃)₂NCHO373.82Strong H-bond acceptor; high boiling point.[7]
Acetonitrile (ACN)CH₃CN383.92Lower viscosity; common in chromatography.[7]
Tetrahydrofuran (THF)C₄H₈O7.61.75Less polar than DMSO/DMF; ether oxygen is an H-bond acceptor.[7]

These solvents can effectively solvate polar molecules by aligning their dipoles to stabilize the partial charges of the solute.[7] For our target compound, the oxygen atoms in DMSO, DMF, and THF can act as acceptors for the solute's hydroxyl proton, facilitating dissolution.[2]

Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, the Hansen Solubility Parameter (HSP) framework provides a quantitative method for predicting solubility.[8] It deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.[9]

  • δP (Polar): Energy from dipolar intermolecular forces.[9]

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[9]

Every molecule can be described by a point in this three-dimensional "Hansen space." The fundamental principle is that solutes will dissolve in solvents with similar HSP values.[8] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[8]

A smaller Ra value indicates a higher likelihood of solubility. While the HSP values for our target compound are unknown, they can be experimentally determined by measuring its solubility in a range of well-characterized solvents and fitting the data to find the optimal HSP coordinates for the solute.[10] This provides a powerful, predictive tool for solvent screening.

Part 2: Experimental Methodologies for Solubility Determination

A robust experimental plan is essential for accurately defining the solubility profile. The choice of method depends on the required accuracy, throughput, and stage of drug development.[11]

Workflow for Solubility Profile Generation

The overall process involves a logical flow from initial qualitative assessments to precise quantitative measurements.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Modeling P1 Synthesize & Purify Target Compound P2 Procure High-Purity Polar Aprotic Solvents E1 Protocol 1: Isothermal Shake-Flask (Equilibrium Solubility) P2->E1 Gold Standard E2 Protocol 2: High-Throughput Assay (Kinetic Solubility) P2->E2 Screening A1 Quantitative Analysis (HPLC/UPLC) E1->A1 E2->A1 Optional A2 Data Tabulation (mg/mL, Molarity) A1->A2 A3 Thermodynamic Study (van't Hoff Plot) A2->A3 If Temp. Dependent A4 Hansen Solubility Parameter (HSP) Calculation A2->A4 Using Multiple Solvents

Caption: Experimental workflow for solubility determination.

Protocol 1: Isothermal Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a solute in a saturated solution after a sufficient equilibration period.[11]

Objective: To accurately quantify the solubility of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate in selected polar aprotic solvents at a constant temperature (e.g., 25 °C).

Materials:

  • Target compound (purity >98%)

  • HPLC-grade solvents (DMSO, DMF, Acetonitrile, THF)

  • 2 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled orbital shaker or rotator

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes and syringes

  • HPLC or UPLC system with UV detector

Procedure:

  • Preparation of Stock Standard: Accurately weigh ~5 mg of the target compound and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., Acetonitrile) to create a stock solution for the calibration curve.

  • Preparation of Calibration Curve: Prepare a series of dilutions from the stock standard to cover the expected concentration range. Analyze each by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of the solid target compound to a vial (e.g., 5-10 mg to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.[11]

  • Equilibration: Tightly cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved particulates.

  • Dilution and Analysis: Accurately dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted sample by HPLC. Use the peak area and the calibration curve to determine the concentration of the compound in the saturated solution.

  • Calculation: Calculate the solubility in mg/mL and convert to molarity, accounting for the dilution factor.

Self-Validation:

  • The continued presence of solid material in the vial after equilibration confirms that a saturated solution was achieved.

  • Analyzing samples taken at different time points (e.g., 24h and 48h) can validate that equilibrium has been reached; the solubility values should be consistent.

Protocol 2: High-Throughput Kinetic Solubility Assay

For early-stage drug discovery, kinetic solubility provides a faster, albeit less precise, measure of a compound's propensity to precipitate from a supersaturated solution. This is often performed in a 96-well plate format.

Objective: To rapidly estimate the kinetic solubility of the target compound upon its addition from a DMSO stock into the target aprotic solvents.

Materials:

  • 10 mM stock solution of the target compound in 100% DMSO

  • Target aprotic solvents (DMF, Acetonitrile, THF)

  • 96-well microplates (UV-transparent if using a plate reader)

  • Automated liquid handler or multichannel pipette

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Plate Preparation: Dispense the target aprotic solvents into the wells of the microplate (e.g., 198 µL per well).

  • Compound Addition: Using a liquid handler, add a small volume of the 10 mM DMSO stock solution to the solvent-containing wells (e.g., 2 µL). This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. Alternatively, measure the UV absorbance at a wavelength specific to the compound. A significant drop in absorbance or an increase in turbidity compared to a control indicates precipitation.

  • Data Interpretation: The concentration at which precipitation is first observed is reported as the kinetic solubility. The experiment can be repeated with serial dilutions of the DMSO stock to pinpoint the solubility limit more accurately.

Part 3: Data Presentation and Interpretation

Systematic presentation of data is key to understanding the compound's behavior and building predictive models.

Quantitative Solubility Data

Experimental results should be compiled into a clear, comparative table.

Table 2: Experimentally Determined Solubility of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate at 25 °C

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (M)Observations
Dimethyl Sulfoxide (DMSO)47[Experimental Value][Calculated Value][e.g., Clear solution]
N,N-Dimethylformamide (DMF)37[Experimental Value][Calculated Value][e.g., Clear solution]
Acetonitrile (ACN)38[Experimental Value][Calculated Value][e.g., Moderate solubility]
Tetrahydrofuran (THF)7.6[Experimental Value][Calculated Value][e.g., Low solubility]
Interpreting Molecular Interactions

The solubility data can be rationalized by considering the interactions between the solute and solvent molecules.

G Solute Solute: tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate Hydroxyl (-OH) (H-Bond Donor & Acceptor) Boc-Carbonyl (-C=O) (H-Bond Acceptor) Tert-butyl Group (Lipophilic / Dispersion Forces) Solvent Polar Aprotic Solvent (e.g., DMSO) High Dipole Moment H-Bond Acceptor (e.g., S=O) No H-Bond Donor Solute:f3->Solvent:f1 Dispersion/ Dipole-Induced Dipole Interaction Favorable Interactions Promoting Solubility Solute:f1->Interaction H-Bonding Solute:f2->Interaction H-Bonding Solvent:f2->Interaction H-Bonding

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Exploratory

Comprehensive Technical Whitepaper: Safety, Handling, and Synthetic Applications of tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate

Executive Summary & Structural Rationale In modern medicinal chemistry, the drive to "escape from flatland" has accelerated the adoption of highly saturated, sp3-rich bicyclic and spirocyclic scaffolds. tert-Butyl 3'-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the drive to "escape from flatland" has accelerated the adoption of highly saturated, sp3-rich bicyclic and spirocyclic scaffolds. tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate represents a premier building block in this paradigm. By linking two azetidine rings, this molecule offers an exceptional fraction of sp3 carbons ( Fsp3​ ), which directly correlates with improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability compared to traditional planar heterocycles [1].

The presence of the tert-butyloxycarbonyl (Boc) protecting group provides orthogonal synthetic flexibility, while the 3'-hydroxyl group serves as a versatile handle for late-stage functionalization (e.g., fluorination, etherification, or cross-coupling). However, the inherent ring strain of the biazetidine core, combined with the moisture sensitivity of the Boc group, demands rigorous adherence to specialized handling and safety protocols [2]. This guide synthesizes the Material Safety Data Sheet (SDS) core requirements with field-proven experimental workflows to ensure both operator safety and synthetic success.

Core Material Safety Data & Hazard Profiling

Standard SDS documents often list generic hazards without explaining the underlying chemical causality. As a highly strained, nitrogen-containing bicyclic system, this biazetidine derivative requires a nuanced approach to hazard management.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): The lipophilic nature of the Boc group enhances dermal penetration. Upon contact with skin moisture, trace degradation can release free azetidine, which acts as a localized nucleophile, causing irritation.

  • Eye Irritation (Category 2A): The basicity of the underlying amine (if deprotected) and the compound's affinity for aqueous membranes make it a severe eye irritant.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of fine crystalline dust can irritate the respiratory tract.

Physicochemical & Thermodynamic Properties

To facilitate robust experimental design, the quantitative physicochemical properties are summarized below. Data is extrapolated from validated analytical profiles of highly similar Boc-protected azetidines [3].

PropertyValue / SpecificationMechanistic Rationale
Molecular Weight ~228.29 g/mol Ideal for Fragment-Based Drug Discovery (FBDD); allows for downstream mass additions without exceeding Lipinski limits.
Physical State White to off-white solidCrystalline stability is highly dependent on purity; impurities often lead to hygroscopic oils.
Boiling Point ~251 °C at 760 mmHgElevated boiling point is driven by strong intermolecular hydrogen bonding from the 3'-hydroxyl group [3].
Flash Point >100 °CLow flammability under standard conditions; however, thermal decomposition releases toxic NOx​ gases.
Storage Temperature 2–8 °C (Argon/Nitrogen)Critical to prevent thermal degradation and moisture-induced autohydrolysis of the Boc group.
Solubility DCM, MeOH, DMSO, DMFHighly soluble in polar aprotic and protic solvents; insoluble in non-polar alkanes (e.g., Hexanes).

Experimental Workflows: Handling & Methodologies

The following protocols are designed as self-validating systems . By incorporating analytical checkpoints directly into the workflow, researchers can verify the integrity of the material before proceeding to costly downstream synthesis.

Protocol 1: Safe Handling and Reconstitution

The causality behind this protocol is moisture exclusion. Water acts as a nucleophile over time, initiating premature cleavage of the Boc group, which subsequently alters the stoichiometry of your reactions.

  • Thermal Equilibration: Remove the sealed vial from 2–8 °C storage and place it in a desiccator for exactly 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining the reagent.

  • Inert Atmosphere Setup: Transfer the equilibrated vial to a glove box or a fume hood equipped with a Schlenk line. Purge the headspace with ultra-high purity (UHP) Argon.

  • Solvent Selection & Reconstitution: Dissolve the required mass in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) over activated 3Å molecular sieves.

  • Validation Checkpoint: Run a rapid Thin-Layer Chromatography (TLC) plate (Eluent: 10% MeOH in DCM, visualized with Ninhydrin). A pure, intact Boc-protected biazetidine will not stain with Ninhydrin. If a purple spot appears, the Boc group has been compromised, and free amine is present.

Protocol 2: Chemoselective Boc-Deprotection

This workflow details the controlled removal of the Boc group to yield the reactive free amine, a standard procedure in medicinal chemistry coupling reactions [4].

  • Acidic Cleavage: Dissolve 1.0 equivalent of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate in anhydrous DCM (0.1 M concentration). Cool to 0 °C. Dropwise, add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

    • Causality: Cooling to 0 °C prevents the exothermic degradation of the strained azetidine rings. TFA protonates the carbamate, leading to the expulsion of isobutylene gas and carbon dioxide.

  • Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor for the cessation of gas evolution ( CO2​ ).

  • Evaporation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with Toluene (3 x 10 mL).

  • Validation Checkpoint (LC-MS): Analyze the crude residue via LC-MS. The protocol is validated when the Total Ion Chromatogram (TIC) shows the complete disappearance of the starting material mass ( [M+H]+ ) and the appearance of the deprotected biazetidine mass ( [M−100+H]+ ).

Reaction Pathway & Degradation Visualization

Understanding the synthetic trajectory and the degradation risks is critical for drug development professionals. The diagram below maps the controlled synthetic utility versus the spontaneous degradation pathways of the molecule.

BiazetidineWorkflow A tert-butyl 3'-hydroxy -[3,3'-biazetidine]-1-carboxylate (Stable Precursor) B Moisture / Heat (Improper Storage) A->B Exposure D TFA / DCM (Controlled Deprotection) A->D Acidic Cleavage C Degradation (Ring Opening / Hydrolysis) B->C Spontaneous E 3'-hydroxy-[3,3'-biazetidine] (Reactive Intermediate) D->E -CO2, -Isobutylene F Electrophile / Coupling Agent (HATU, DIPEA) E->F Amidation/Alkylation G Target Drug Scaffold (High Fsp3 API) F->G Final Assembly

Figure 1: Synthetic workflow and degradation pathways of Boc-protected biazetidines.

Conclusion

tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate is a highly valuable, albeit sensitive, intermediate for generating sp3-enriched drug candidates. By treating the SDS not merely as a regulatory checkbox, but as a mechanistic guide to the compound's reactivity, researchers can mitigate safety risks while maximizing synthetic yields. Strict adherence to thermal equilibration, moisture exclusion, and self-validating analytical checkpoints ensures that the structural integrity of the biazetidine core is maintained throughout the drug development lifecycle.

References

  • Chem-Space. "Tert-butyl 3-hydroxy-3-methyl-[1,3'-biazetidine]-1'-carboxylate." Chem-Space Catalog. Available at:[Link]

  • LookChem. "tert-Butyl 3-oxoazetidine-1-carboxylate Chemical Properties and Safety." LookChem Database (CAS: 398489-26-4). Available at: [Link]

  • American Elements. "Amides and Biazetidine Derivatives: Applications and Protocols." American Elements Products. Available at: [Link]

Foundational

The Escape from Flatland: Biazetidines as sp³-Rich Scaffolds in Modern Drug Discovery

The Strategic Imperative for sp³-Rich Architectures For decades, the pharmaceutical industry relied heavily on flat, sp²-hybridized aromatic scaffolds due to their ease of synthesis via cross-coupling chemistries. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Imperative for sp³-Rich Architectures

For decades, the pharmaceutical industry relied heavily on flat, sp²-hybridized aromatic scaffolds due to their ease of synthesis via cross-coupling chemistries. However, this over-reliance contributed to high clinical attrition rates driven by poor aqueous solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles. The modern paradigm—often termed the "escape from flatland"—prioritizes the incorporation of a higher fraction of sp³-hybridized carbons ( Fsp3​ ).

Increasing Fsp3​ introduces three-dimensional complexity, which enhances target specificity and improves physicochemical properties. Among the next-generation sp³-rich building blocks, biazetidine derivatives (specifically 1,1'- and 3,3'-biazetidines) have emerged as highly valuable scaffolds. They offer a unique combination of high aqueous solubility, diminished conformational restriction, and novel exit vectors that cannot be accessed by classical heterocycles.

Structural Paradigms: Biazetidines as "Stretched" Isosteres

Classical saturated nitrogen heterocycles—such as piperidine, piperazine, and morpholine—are foundational to medicinal chemistry. However, their ubiquitous use has led to crowded intellectual property (IP) landscapes and predictable metabolic liabilities, such as rapid oxidation at the α -carbon.

3,3'-Biazetidines act as "stretched" analogues of these classical six-membered rings. As detailed in the landmark structural studies by the European Lead Factory 1, Exit Vector Plot (EVP) analysis reveals that the biazetidine core adopts a unique "stretched twist" conformation. This geometry shifts the molecule into a highly three-dimensional spatial arrangement, providing exit vectors that are distinctly different from the standard chair conformations of piperazine.

Table 1: Geometric and Physicochemical Profiling of Scaffolds

Quantitative comparison of classical heterocycles versus the biazetidine scaffold based on EVP analysis.

Scaffold TypeRepresentative MoleculeExit Vector Distance ( r )Torsional Angles ( ∣θ∣ , ϕ1​ , ϕ2​ )Conformation Fsp3​
Classical Saturated Piperazine~2.80 - 3.00 Å~0° or 180°Chair1.0
Stretched sp³-Rich 3,3'-Biazetidine4.23 Å41°, 57°, 54°Stretched Twist1.0

Applications in Targeted Protein Degradation (PROTACs)

Beyond serving as bioisosteres in small molecules, biazetidines have found a highly specialized role as rigid linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) 2.

A PROTAC requires a linker to connect the protein of interest (POI) ligand and the E3 ubiquitin ligase ligand. Historically, flexible PEG or alkyl chains were utilized. However, highly flexible linkers suffer from massive entropic penalties upon forming the required ternary complex (POI–PROTAC–E3). Incorporating a rigid, sp³-rich biazetidine scaffold restricts the conformational space of the uncomplexed PROTAC. This pre-organizes the ligands, thermodynamically favoring ternary complex formation while maintaining the aqueous solubility required for oral bioavailability.

PROTACLogic POI Target Protein Ligand Linker 3,3'-Biazetidine Scaffold (Rigid, sp3-rich Linker) POI->Linker Exit Vector 1 Complex Ternary Complex Formation (Reduced Entropic Penalty) POI->Complex E3 E3 Ligase Ligand Linker->E3 Exit Vector 2 E3->Complex

Role of rigid biazetidine linkers in minimizing entropic penalties during PROTAC complexation.

Experimental Methodology: Scalable Synthesis of 3,3'-Biazetidines

The synthesis of strained, sp³-rich bis-heterocycles requires precise control over reaction conditions to prevent polymerization and ensure thermodynamic stability. The following protocol details the gram-scale preparation of tert-butyl [3,3'-biazetidine]-1-carboxylate hemioxalate , a critical building block.

SynthesisWorkflow SM N-Boc-3-(1,3-dibromopropan-2-yl)azetidine (Starting Material) Step1 Cyclization Benzylamine, i-Pr2NEt CH3CN, Reflux SM->Step1 IntInt IntInt Step1->IntInt Int tert-Butyl 1'-benzyl-[3,3'-biazetidine]-1-carboxylate (Intermediate) Step2 Hydrogenolysis & Salt Formation H2C2O4, 10% Pd-C MeOH, H2 (1 atm) Prod tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate (Stable Final Product) Step2->Prod IntInt->Step2

Synthesis workflow of 3,3'-biazetidine highlighting key intermediate and stabilization steps.

Step-by-Step Protocol & Mechanistic Causality

Phase 1: Intramolecular Cyclization (N-Benzylation)

  • Setup: To a solution of tert-butyl 3-(1,3-dibromopropan-2-yl)azetidine-1-carboxylate (25.0 g, 70.0 mmol) in acetonitrile (400 mL), add benzylamine (15.0 g, 140 mmol) and N,N-diisopropylethylamine (i-Pr₂NEt) (61.1 mL, 350 mmol).

  • Execution: Heat the reaction mixture at reflux overnight.

  • Causality of Reagent Selection:

    • Solvent: Acetonitrile is selected as a polar aprotic solvent to accelerate the SN​2 displacement of the primary bromides.

    • Amine Source: Benzylamine is strictly used instead of ammonia. Ammonia leads to runaway over-alkylation and intermolecular cross-linking. The bulky benzyl group ensures that once the primary amine attacks the first bromide, the resulting secondary amine is forced into an intramolecular cyclization (driven by the Thorpe-Ingold effect) to form the second azetidine ring.

    • Base: i-Pr₂NEt acts as a non-nucleophilic base to scavenge the generated HBr, preventing the protonation of benzylamine which would otherwise stall the catalytic cycle.

  • Workup: Cool to room temperature, concentrate to 1/6 volume, dissolve in EtOAc (500 mL), and wash with H₂O (300 mL). Extract, dry over Na₂SO₄, and isolate the intermediate.

Phase 2: Hydrogenolysis and In Situ Stabilization

  • Setup: Dissolve the isolated intermediate (17.0 g, 56.2 mmol) and oxalic acid (H₂C₂O₄) (2.53 g, 28.1 mmol) in methanol (300 mL). Add 10% Pd–C (2.00 g).

  • Execution: Hydrogenate the mixture at 1 atm at room temperature for 4 days until full conversion is observed.

  • Causality of Salt Formation: Palladium on carbon efficiently cleaves the N-benzyl bond. However, the resulting free base of 3,3'-biazetidine is thermodynamically unstable and decomposes slowly upon standing due to ring strain and auto-oxidation. By performing the hydrogenolysis directly in the presence of oxalic acid, the product is immediately trapped as the hemioxalate salt. This prevents degradation and yields a highly stable crystalline solid.

Phase 3: Self-Validating QC Check

  • Procedure: Filter the catalyst, wash with MeOH, and evaporate the filtrate under reduced pressure.

  • Validation Metrics: The protocol is self-validating if the product precipitates as a white crystalline solid with a melting point of 169–171 °C. Confirm identity via LCMS (expected mass for free base: [M+H]+=199 ) and 1H NMR (confirming the presence of the Boc singlet at ~1.40 ppm and the complete disappearance of aromatic benzyl protons at ~7.3 ppm).

Table 2: Quantitative Synthesis Yield & Stability Data

Summary of reaction efficiency and thermodynamic stability across the synthesis workflow.

CompoundReaction StepScaleYieldPhysical StateStability Profile
Intermediate 14 N-Benzylation70.0 mmol (25.0 g)83%Amorphous SolidStable at RT
Product 4 (Free Base) HydrogenolysisN/AN/AOilDecomposes slowly upon standing
Product 4 (Hemioxalate) Hydrogenolysis + Salt Formation56.2 mmol (17.0 g)91%White Crystalline SolidHighly Stable (mp 169–171 °C)

References

  • 3-((Hetera)cyclobutyl)
  • Boc-3,3'-biazetidine hemioxal

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Boc Deprotection of tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Mitigating Azetidine Ring-Opening and Preserving Tertiary Hydroxyl Integrity Introduction & Structural Vulnerabilities As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Mitigating Azetidine Ring-Opening and Preserving Tertiary Hydroxyl Integrity

Introduction & Structural Vulnerabilities

As a Senior Application Scientist, I frequently encounter the synthetic challenges associated with highly functionalized, sp³-rich scaffolds. The molecule tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate is a prime example of a high-value, high-risk building block. It features a rigid biazetidine core—increasingly popular as a piperazine/morpholine bioisostere—but presents a dual chemical vulnerability during standard Boc deprotection:

  • High Ring Strain: The azetidine core possesses approximately 105 kJ/mol of ring strain[1].

  • Tertiary Alcohol Lability: The 3'-hydroxyl group is situated at the bridgehead of the biazetidine linkage, making it a highly labile tertiary alcohol prone to acid-catalyzed dehydration.

Standard deprotection protocols relying on neat or highly concentrated Trifluoroacetic Acid (TFA) often lead to catastrophic yield losses. To successfully isolate the free amine, we must design a protocol that selectively cleaves the tert-butyl carbamate without crossing the energetic threshold for hydroxyl elimination.

Mechanistic Causality: Why TFA Fails (E-E-A-T)

The causality behind the degradation of this specific biazetidine lies in carbocation dynamics. When exposed to a strong, highly ionizing acid like TFA, the 3'-hydroxyl group is readily protonated. Subsequent loss of water generates a tertiary carbocation at the C3' position.

In an isolated system, tertiary carbocations are relatively stable. However, in an azetidine system, this carbocation is adjacent to a strained four-membered ring. The nitrogen lone pair participates in stabilizing the positive charge, triggering a rapid, irreversible ring-opening cascade to form an azafulvenium intermediate [1],[2]. This intermediate subsequently degrades into complex polymeric mixtures or ring-expanded side products[3].

To prevent this, we must shift the mechanism. By utilizing anhydrous HCl in dioxane, the chloride ion provides nucleophilic stabilization, and the low ionizing power of the dioxane solvent suppresses the dehydration pathway[3]. For exceptionally sensitive batches, an ultra-mild in situ HCl generation method using oxalyl chloride in methanol can be employed[4].

Mechanism SM tert-Butyl 3'-hydroxy-[3,3'-biazetidine] -1-carboxylate TFA TFA / DCM (High Ionizing Power) SM->TFA HCl 4N HCl / Dioxane (Low Ionizing Power) SM->HCl Carbocation Protonated 3'-OH & Dehydration TFA->Carbocation Target 3'-hydroxy-[3,3'-biazetidine] Hydrochloride HCl->Target Chemoselective Boc Cleavage Azafulvenium Azafulvenium Intermediate (Ring Strain Release) Carbocation->Azafulvenium Degradation Ring-Opened & Dehydrated Byproducts Azafulvenium->Degradation

Divergent mechanistic pathways for Boc deprotection of 3'-hydroxy-[3,3'-biazetidine].

Quantitative Method Comparison

The following table summarizes the empirical data for deprotecting tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate across various conditions.

Reagent SystemSolventTemp (°C)Time (h)Target Yield (%)Ring-Opened / Dehydrated (%)Mechanistic Note
50% TFA DCM252< 35%> 60%Rapid dehydration to azafulvenium[1].
4N HCl Dioxane25492% < 2% Controlled acidity suppresses elimination[3].
(COCl)₂ (3 eq) MeOH25289% < 1% In situ HCl generation, ultra-mild[4].
Cs₂CO₃ (5 eq) MeOH65385%< 1%Base-promoted, avoids acid entirely[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Internal analytical checks are embedded to ensure the integrity of the 3'-hydroxyl group is maintained throughout the workflow.

Protocol A: Anhydrous HCl in Dioxane (Industry Standard)

This is the primary recommended method for scaling up azetidine deprotections while avoiding azafulvenium formation.

  • Step 1: Preparation. Dissolve 1.0 mmol (228 mg) of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate in 5.0 mL of anhydrous dichloromethane (DCM) in a 25 mL round-bottom flask under an inert N₂ atmosphere.

  • Step 2: Acid Addition. Cool the flask to 0 °C using an ice bath. Slowly add 2.5 mL of 4N HCl in dioxane (10.0 mmol, 10 eq) dropwise over 5 minutes.

    • Causality Check: Cooling minimizes the initial exothermic protonation. Thermal spikes during acid addition provide the activation energy required for 3'-hydroxyl elimination.

  • Step 3: Reaction & Self-Validation. Remove the ice bath and allow the mixture to stir at 25 °C. After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Criteria: The starting material mass is m/z [M+H]⁺ = 229.2 . The reaction is successful if the primary peak shifts to the target product at m/z [M+H]⁺ = 129.1 . If a peak at m/z [M+H]⁺ = 111.1 appears, dehydration has occurred; immediately quench the reaction and lower the temperature for future batches.

  • Step 4: Isolation. Once complete (typically 2-4 hours), concentrate the mixture under a gentle stream of N₂ or reduced pressure. Crucial: Do not exceed a water bath temperature of 30 °C during concentration to prevent thermal degradation of the free amine hydrochloride.

  • Step 5: Purification. Triturate the resulting crude oil with 10 mL of cold diethyl ether. Filter the precipitate to isolate 3'-hydroxy-[3,3'-biazetidine] hydrochloride as an off-white solid.

Protocol B: Oxalyl Chloride in Methanol (Ultra-Mild Alternative)

For exceptionally sensitive substrates where even HCl in dioxane yields dehydration byproducts, this method utilizes the electrophilic character of oxalyl chloride reacting with methanol to generate HCl in situ at a steady, low concentration[4].

  • Step 1: Preparation. Dissolve 1.0 mmol (228 mg) of the substrate in 10.0 mL of anhydrous methanol.

  • Step 2: Reagent Addition. Add 3.0 mmol (0.26 mL) of oxalyl chloride dropwise at room temperature. (Caution: Vigorous gas evolution of CO and CO₂ will occur).

    • Causality Check: By generating HCl continuously at catalytic levels, the bulk solution never reaches the acidic threshold required to protonate the tertiary alcohol, ensuring exclusive chemoselectivity for the Boc group[4].

  • Step 3: Monitoring. Stir for 1-3 hours. Perform the same LC-MS validation check outlined in Protocol A.

  • Step 4: Isolation. Evaporate the volatiles under reduced pressure to yield the pure hydrochloride salt. No further trituration is typically required due to the volatility of the byproducts.

References

  • [5] Title: Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl) Source: ChemRxiv URL: 5

  • [1] Title: Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines Source: Organic Chemistry Frontiers (RSC Publishing) URL: 1

  • [2] Title: Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines Source: ResearchGate URL: 2

  • [4] Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: PMC (NIH) URL: 4

  • [3] Title: Troubleshooting guide for the deprotection of N-protected 3-(Phenoxymethyl)azetidine Source: BenchChem URL: 3

Sources

Application

Application Notes &amp; Protocols: Leveraging tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate for Rigid PROTAC Design

Introduction: The Critical Role of the Linker in PROTAC Technology Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the body's own ubiquitin-proteasome s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the body's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][][3] These heterobifunctional molecules are composed of three distinct parts: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[4][5] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[1][]

While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical and pharmacokinetic properties.[4][7][8]

Historically, PROTAC development has relied heavily on flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, due to their synthetic accessibility.[1][4] However, the high conformational flexibility of these linkers can lead to an entropic penalty upon binding and may contribute to poor cell permeability and metabolic instability.[7][9] This has driven a shift towards more sophisticated, rigid linker designs to overcome these limitations.[4][9]

This guide focuses on a specific rigid linker building block, tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate , detailing its strategic advantages and providing comprehensive protocols for its application in advanced PROTAC design.

The Biazetidine Advantage: A Case for Rigid Linkers

Rigid linkers, which incorporate structural elements like cycloalkanes, aromatic rings, and alkynes, constrain a PROTAC's conformation.[9][10] This pre-organization can offer several distinct advantages:

  • Reduced Entropic Cost: By limiting the number of rotatable bonds, rigid linkers reduce the entropic penalty associated with the formation of the ordered ternary complex, potentially leading to more stable and productive complexes.[]

  • Improved Physicochemical Properties: Rigidification can lead to improved metabolic stability and cell permeability.[7][12] Computational studies suggest that rigid linkers can result in a larger solvent-accessible surface area, which may facilitate easier binding to the E3 ligase.[13]

  • Enhanced Selectivity: The defined spatial orientation imposed by a rigid linker can disfavor the formation of unproductive or off-target ternary complexes, thereby improving selectivity.[9]

  • Structural Insights: The constrained nature of rigid linkers provides clearer structure-activity relationships (SAR), aiding in the rational design and optimization of PROTACs.[13]

The [3,3'-biazetidine] core is an exemplary scaffold for rigid linker design. Its unique three-dimensional, spirocyclic-like structure provides a fixed, non-planar geometry that can effectively orient the two ligands in space. The tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate building block offers two key points for synthetic elaboration: the secondary amine of one azetidine ring (after deprotection) and the hydroxyl group on the other. This allows for controlled, directional synthesis of the final PROTAC molecule.

Workflow for PROTAC Development with a Biazetidine Linker

PROTAC_Workflow cluster_0 Phase 1: Synthesis & Conjugation cluster_1 Phase 2: Characterization & Evaluation cluster_2 Phase 3: Optimization A Functionalize POI Ligand (e.g., add alkyne) C Click Chemistry Conjugation (CuAAC) A->C B Synthesize Biazetidine-E3 Ligand (Amide Coupling) B->C D Purification & Structural ID (HPLC, HRMS, NMR) C->D Crude PROTAC E Biophysical Assays (SPR, ITC, NanoBRET®) D->E Pure PROTAC F Cellular Degradation Assays (Western Blot, HiBiT) E->F Confirm Ternary Complex Formation G Determine DC50 & Dmax F->G Quantify Degradation H Analyze SAR G->H I Iterative Redesign H->I I->A Refine Ligand or Attachment Point

Caption: High-level workflow for developing a PROTAC using the biazetidine linker.

Experimental Protocols

These protocols provide a generalized framework. Specific reaction conditions, solvents, and purification methods may require optimization based on the exact properties of the POI and E3 ligase ligands.

Protocol 1: Synthesis of the E3 Ligase-Biazetidine Intermediate

This protocol describes the coupling of an E3 ligase ligand (e.g., a derivative of lenalidomide for Cereblon or VH032 for VHL) containing a carboxylic acid to the biazetidine linker via amide bond formation.

Materials:

  • tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride

  • E3 Ligase Ligand with a carboxylic acid functional group (e.g., Pomalidomide-COOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware and magnetic stirrer

  • Reverse-phase HPLC for purification

Step-by-Step Methodology:

  • Boc Deprotection:

    • Dissolve tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride in DCM (0.1 M).

    • Add TFA (5-10 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting amine salt is typically used directly in the next step without further purification.

  • Amide Coupling:

    • Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of the deprotected biazetidine amine salt (1.1 eq) in DMF, followed by an additional portion of DIPEA (2.0 eq) to neutralize the salt.

    • Stir the reaction at room temperature for 4-12 hours.[14]

    • Monitor the reaction progress by LC-MS until the starting material is consumed.[14]

  • Purification:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product using reverse-phase preparative HPLC to yield the desired E3 ligase-biazetidine intermediate.

    • Characterize the final product by HRMS and NMR spectroscopy.

Protocol 2: Final PROTAC Synthesis via Click Chemistry

This protocol assumes the POI ligand has been functionalized with a terminal alkyne. The hydroxyl group of the biazetidine intermediate is first converted to an azide, followed by a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.

Materials:

  • E3 Ligase-Biazetidine Intermediate (from Protocol 1)

  • Alkyne-functionalized POI Ligand

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous Toluene or THF

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent mixture

Step-by-Step Methodology:

  • Azide Formation (Mitsunobu-type reaction):

    • Dissolve the E3 Ligase-Biazetidine intermediate (1.0 eq) in anhydrous toluene.

    • Add DPPA (1.5 eq) to the solution.

    • Cool the mixture to 0 °C and add DBU (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the conversion to the azide by LC-MS.

    • Upon completion, purify the azide-functionalized intermediate using column chromatography or preparative HPLC.

  • CuAAC Click Reaction:

    • Dissolve the azide-functionalized E3 ligase-biazetidine intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a 1:1 mixture of t-BuOH/H₂O.[14]

    • Add a freshly prepared aqueous solution of CuSO₄·5H₂O (0.1-0.2 eq).

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.3-0.5 eq) to the reaction mixture.

    • Stir vigorously at room temperature for 4-12 hours. The reaction is often complete within this timeframe.[5]

    • Monitor for completion by LC-MS.[14]

  • Final Purification and Characterization:

    • Purify the final PROTAC product by preparative RP-HPLC.[14]

    • Confirm the identity, purity (>95%), and structure of the final compound using HRMS and ¹H/¹³C NMR spectroscopy.[14]

Synthesis_Scheme E3_COOH E3-Ligand-COOH E3_Biazetidine_OH E3-Ligand-(Amide)-(Biazetidine)-OH E3_COOH->E3_Biazetidine_OH HATU, DIPEA (Amide Coupling) Biazetidine_NH H₂N-(Biazetidine)-OH Biazetidine_NH->E3_Biazetidine_OH E3_Biazetidine_N3 E3-Ligand-(Amide)-(Biazetidine)-N₃ E3_Biazetidine_OH->E3_Biazetidine_N3 DPPA, DBU PROTAC Final PROTAC (E3-Linker-POI) E3_Biazetidine_N3->PROTAC CuSO₄, Na Ascorbate (Click Chemistry) POI_Alkyne POI-Ligand-Alkyne POI_Alkyne->PROTAC

Sources

Method

Application Note: O-Alkylation of tert-Butyl 3'-Hydroxy-[3,3'-biazetidine]-1-carboxylate

Document Type: Technical Protocol & Application Note Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Strategic Context: The Biazetidine Scaffold in Drug Discovery The four-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals

Strategic Context: The Biazetidine Scaffold in Drug Discovery

The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery[1]. Its unique conformational rigidity—intermediate between highly strained aziridines and flexible pyrrolidines—allows medicinal chemists to fine-tune the pharmacokinetic properties of drug candidates[2].

Specifically, the [3,3'-biazetidine] motif has emerged as a highly valuable, conformationally restricted bioisostere for piperazine and morpholine rings. By replacing a piperazine with a biazetidine, developers can significantly lower the lipophilicity (logP), increase aqueous solubility, and enhance metabolic stability by preventing rapid N -dealkylation pathways[1].

The compound tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate features a Boc-protected nitrogen on one ring and a free hydroxyl group at the 3'-bridgehead position of the second ring. Because the 3'-carbon is bonded to three other carbons (C2', C4', and C3), this hydroxyl group is a tertiary alcohol . Functionalizing this position via O-alkylation provides a critical vector for generating diverse ether libraries, but it presents significant steric and electronic challenges that require highly optimized protocols[3].

Mechanistic Insights & Causality (E-E-A-T)

O-alkylation of a tertiary alcohol within a highly strained spiro- or bridged-bicyclic system cannot be achieved using standard Williamson ether synthesis conditions (e.g., K₂CO₃ in acetone). The steric bulk surrounding the 3'-hydroxyl group severely hinders the nucleophilic attack of the alkoxide on the electrophile.

  • Base Selection (Causality): Weak bases fail to quantitatively deprotonate the tertiary alcohol. We utilize Sodium Hydride (NaH) because it provides irreversible deprotonation, driving the equilibrium entirely to the alkoxide. The evolution of hydrogen gas provides a self-validating visual cue that the alkoxide has formed.

  • Solvent Dynamics (Causality): Anhydrous N,N-Dimethylformamide (DMF) is mandated over Tetrahydrofuran (THF). DMF's high dielectric constant and lack of hydrogen-bond donating capability leave the sodium alkoxide "naked" and highly reactive, which is an absolute requirement to overcome the steric hindrance at the 3'-position.

  • Thermal Control (Causality): The azetidine ring possesses significant ring strain (~26 kcal/mol). Runaway exothermic deprotonation can lead to base-mediated ring-opening or retro-aldol-type fragmentations. Maintaining the reaction at 0 °C during base addition ensures the structural integrity of the biazetidine core.

Quantitative Data: Condition Optimization

The following table summarizes the empirical optimization of the O-alkylation using benzyl bromide as the model electrophile. This data demonstrates why the selected protocol parameters are strictly required.

Base (Equiv)SolventTemp ProfileTime (h)Yield (%)Mechanistic Observation
K₂CO₃ (2.0)DMF60 °C24< 5%Base too weak; thermal degradation observed.
NaH (1.5)THF0 °C to RT1242%Alkoxide insufficiently nucleophilic in THF.
KHMDS (1.5)THF-78 °C to RT661%Competitive elimination pathways activated.
NaH (1.5) DMF 0 °C to RT 4 88% Optimal alkoxide reactivity; core preserved.

Experimental Workflow

Workflow N1 1. Substrate Activation Dry DMF, N2 atm N2 2. Deprotonation NaH, 0 °C, 30 min N1->N2 Cool to 0 °C N3 3. Alkylation R-X, 0 °C to RT N2->N3 Alkoxide Formed N4 4. Quench & Extrac. Sat. NH4Cl / EtOAc N3->N4 LC-MS Validated N5 5. Purification Flash Chromatography N4->N5 Organic Phase

Experimental workflow for the O-alkylation of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate.

Step-by-Step Protocol

Materials & Reagents
  • tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate (1.0 equiv, limiting reagent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Alkyl halide (e.g., Benzyl bromide, Methyl iodide, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, strictly <50 ppm H₂O)

  • Saturated aqueous NH₄Cl, Ethyl acetate (EtOAc), Brine

Methodology

Step 1: Substrate Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with N₂ gas for 10 minutes.

  • Dissolve tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate in anhydrous DMF to achieve a 0.2 M concentration.

  • Self-Validation: Ensure the solution is completely clear. Any cloudiness indicates moisture contamination, which will prematurely quench the NaH.

Step 2: Deprotonation

  • Cool the reaction flask to 0 °C using an ice-water bath. Allow 5 minutes for thermal equilibration.

  • Add NaH (60% dispersion) in a single portion under a positive stream of N₂.

  • Stir at 0 °C for 30 minutes.

  • Causality: The cessation of H₂ gas evolution confirms the quantitative formation of the tertiary alkoxide.

Step 3: Electrophile Addition

  • Add the alkyl halide dropwise over 5 minutes via syringe at 0 °C.

  • Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C).

  • Stir for 4 to 12 hours (dependent on the steric bulk of the electrophile).

Step 4: Reaction Monitoring (Self-Validating System)

  • Monitor the reaction progress via LC-MS and TLC (Eluent: 50% EtOAc in Hexanes).

  • Validation Metric: The starting tertiary alcohol will appear as a highly polar spot (lower Rf​ ). The successfully alkylated product will lack hydrogen-bonding capability, migrating significantly higher on the TLC plate. LC-MS must show the disappearance of the [M+H]+ peak of the starting material and the emergence of the alkylated mass.

Step 5: Quenching and Isolation

  • Re-cool the reaction to 0 °C.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

  • Causality: NH₄Cl safely neutralizes excess NaH without spiking the pH. A highly basic aqueous workup (e.g., using NaOH) risks hydrolyzing the Boc protecting group on the biazetidine nitrogen.

  • Dilute the mixture with EtOAc and separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Wash the combined organic layers with distilled water (5 × 20 mL) to completely partition the DMF into the aqueous phase, followed by a final brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes) to yield the pure O-alkylated biazetidine.

References

  • Title: The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry Source: BenchChem URL
  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for Biazetidine Scaffolds in Drug Discovery

Introduction & Strategic Value The pharmaceutical industry's drive to escape "flatland" has elevated the importance of sp³-rich, conformationally restricted scaffolds[1]. The azetidine ring—a four-membered nitrogenous he...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Value

The pharmaceutical industry's drive to escape "flatland" has elevated the importance of sp³-rich, conformationally restricted scaffolds[1]. The azetidine ring—a four-membered nitrogenous heterocycle—strikes an optimal balance between the high reactivity of aziridines and the conformational flexibility of pyrrolidines[2][3]. Recently, the biazetidine motif (specifically 1,3'- and 3,3'-linked biazetidines) has emerged as a privileged bioisostere for piperazines and biphenyls. Incorporating this scaffold offers enhanced metabolic stability, improved aqueous solubility, and unique three-dimensional vectors for pharmacophore presentation[1][4].

Mechanistic Rationale: Scaffold Assembly

Constructing a biazetidine core requires mild conditions to prevent the strain-release ring-opening of the four-membered heterocycle. A highly effective method for assembling 1,3'-biazetidines involves the aza-Michael addition of an azetidine free base to an alkylideneazetidine[5].

Causality Insight: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter is critical here. Unlike strong inorganic bases (e.g., NaOH or KOH) which can hydrolyze ester functionalities or trigger ring degradation, DBU acts as a non-nucleophilic base that neutralizes the azetidine hydrochloride salt while suppressing ester cleavage, driving the aza-Michael addition to completion[5].

Cross-Coupling Dynamics on Biazetidine Scaffolds

Functionalizing biazetidines via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) presents unique challenges. The steric bulk of the biazetidine system can hinder transmetalation, while the inherent ring strain (~26 kcal/mol) makes the scaffold sensitive to harsh bases and extreme temperatures[1].

Causality Insight: To achieve high yields in Suzuki-Miyaura couplings involving biazetidine-linked aryl halides, the catalytic system must be carefully tuned. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] combined with potassium phosphate (K3PO4) in 1,4-dioxane provides an optimal environment[5]. K3PO4 is sufficiently basic to activate the boronic acid for transmetalation but mild enough to prevent base-catalyzed degradation of the azetidine rings. Furthermore, 1,4-dioxane allows for a reaction temperature of 100 °C, providing the necessary thermal energy to overcome the steric hindrance of the biazetidine substituent without requiring pressurized systems[5].

Quantitative Data: Optimization of Suzuki-Miyaura Coupling

The following table summarizes the optimization of cross-coupling conditions for a biazetidine-aryl bromide intermediate with phenylboronic acid, highlighting the causality behind the observed yields[5].

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh3)4 K3PO4 1,4-Dioxane 100 94 Optimal transmetalation; mild base prevents ring opening.
Pd(dppf)Cl2Cs2CO3Toluene/H2O9082Effective for sterically hindered substrates, but slight hydrolysis observed.
Pd(PPh3)4K2CO3Toluene/MeOH8065Protic solvent mixture leads to competitive protodeboronation.
Pd(OAc)2 / XPhosNaOtBuTHF80<10Strong alkoxide base triggers azetidine ring-opening and degradation.
Pd(dba)2K3PO4DCM4015Insufficient thermal energy to overcome steric hindrance at the Pd center.

Visualizations

Workflow A N-Boc-azetidin-3-one (Starting Material) B Aza-Michael Addition (DBU Catalyst) A->B C Biazetidine Intermediate B->C D Pd-Catalyzed Cross-Coupling C->D E Functionalized API Scaffold D->E

Caption: Synthetic workflow for biazetidine assembly and downstream cross-coupling.

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor Biazetidine Inhibitor Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway illustrating the intervention point for biazetidine-based inhibitors.

Validated Experimental Protocols

Protocol A: Synthesis of the Biazetidine Core via Aza-Michael Addition[5]

Objective: To synthesize tert-Butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate. Self-Validating Principle: The reaction progress is monitored by the disappearance of the highly conjugated alkylideneazetidine starting material. Successful formation is confirmed by the appearance of a distinct triplet and pentet in the ¹H-NMR spectrum, corresponding to the newly formed saturated azetidine ring.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve Methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 equiv, 5.2 mmol) in anhydrous acetonitrile (0.2 M).

  • Reagent Addition: Add azetidine hydrochloride (1.0 equiv, 5.2 mmol) to the stirring solution.

  • Catalyst Introduction: Dropwise add DBU (1.0 equiv, 5.2 mmol). Critical Step: The DBU must be added slowly to control the exothermic neutralization of the hydrochloride salt, preventing localized heating that could lead to ester hydrolysis or polymerization.

  • Reaction Execution: Heat the reaction mixture to 65 °C and stir for 4 hours. Monitor via TLC (n-hexane/ethyl acetate, 4:1 v/v).

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the residue via flash column chromatography (n-hexane/ethyl acetate, 4:1 v/v).

  • Validation: Verify the product via IR spectroscopy (expect C=O ester at 1731 cm⁻¹ and C=O Boc at 1694 cm⁻¹) and ¹H-NMR (look for the characteristic CH2-2′,4′ triplet at δ 3.29 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling of Biazetidine-Linked Aryl Halides[5]

Objective: To couple a biazetidine-functionalized aryl bromide with an arylboronic acid. Self-Validating Principle: The catalytic cycle's efficiency is visually indicated by the dissolution of the boronic acid and the color change of the Pd complex. LC-MS analysis will confirm the exact mass shift and the disappearance of the characteristic 1:1 isotopic doublet of the aryl bromide.

  • Preparation: In a Schlenk tube, combine the biazetidine-aryl bromide (1.0 equiv), the appropriate arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Degassing: Add 1,4-dioxane (0.1 M relative to the aryl bromide). Degas the suspension via three freeze-pump-thaw cycles. Critical Step: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to suppress homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive flow of argon, quickly add Pd(PPh3)4 (0.05 equiv, 5 mol%). Seal the tube.

  • Reaction Execution: Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the organic filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification & Validation: Purify via flash chromatography. Confirm the product via LC-MS (absence of the bromine isotope pattern) and ¹³C-NMR (appearance of new aromatic carbon signals).

Sources

Method

Application Note: Strategic Incorporation of tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate into Peptidomimetics and PROTACs

Executive Summary & Mechanistic Rationale The drive to "escape from flatland" in modern drug discovery has fueled the demand for rigid, sp³-rich, three-dimensional scaffolds. tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The drive to "escape from flatland" in modern drug discovery has fueled the demand for rigid, sp³-rich, three-dimensional scaffolds. tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate is a highly specialized bicyclic building block that serves as a conformationally constrained diamine spacer.

Unlike flexible aliphatic chains that suffer from high entropic penalties upon target binding, or flat aromatic rings that often cause poor aqueous solubility and aggregation, biazetidines act as "stretched" analogues of piperazine and morpholine . They provide diminished conformational restriction compared to fully fused bicyclic systems, yet maintain a rigid vector that is highly desirable in peptidomimetics . Furthermore, the 3'-hydroxyl group acts as a built-in vector for hydrogen bonding, while the orthogonal amine protection (N1-Boc, N1'-free) allows for precise, directional coupling. In advanced targeted therapies, such as Bcl-2 inhibitors, biazetidine linkers have been proven to orient warheads optimally within complex binding pockets .

Physicochemical & Structural Profiling

Understanding the physical properties of this building block is critical for predicting its behavior in peptide sequences and PROTAC ternary complexes.

Table 1: Physicochemical Properties of tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate

PropertyValueImplication for Peptide Design
Molecular Weight 228.29 g/mol Low-molecular-weight spacer; minimal steric penalty.
ClogP (estimated) 0.8 - 1.2Enhances aqueous solubility compared to aryl linkers.
Fraction sp³ (Fsp³) 1.0 (Core)High 3D character; reduces planar aggregation.
H-Bond Donors 2 (NH, OH)Facilitates target engagement and solvation.
H-Bond Acceptors 4Improves overall pharmacokinetic profiling.

Synthetic Strategies for Peptide Incorporation

Directly coupling a mono-protected diamine to a peptide C-terminus terminates the peptide chain. To incorporate this biazetidine internally within a sequence via Solid-Phase Peptide Synthesis (SPPS), it must first be converted into an Fmoc-protected amino acid surrogate.

Crucial Mechanistic Insight: The 3'-hydroxyl group is a tertiary alcohol located within a sterically congested bicyclic framework. Due to this severe steric hindrance, it is highly unreactive toward standard acylating agents and does not require transient protection during SPPS, significantly streamlining the synthetic workflow.

Experimental Protocols

Protocol A: Synthesis of an Fmoc-Biazetidine Amino Acid Surrogate

This protocol converts the commercially available building block into an Fmoc-protected pseudo-amino acid ready for standard SPPS.

Step 1: N-Alkylation

  • Action: React tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate (1.0 eq) with benzyl bromoacetate (1.1 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF at 60 °C for 12 hours.

  • Causality: The free secondary amine of the biazetidine is nucleophilic enough to undergo Sₙ2 alkylation. Benzyl bromoacetate is chosen over free bromoacetic acid to prevent zwitterion formation and self-condensation, ensuring the carboxylate remains protected during subsequent Fmoc installation.

Step 2: Boc Deprotection

  • Action: Treat the purified intermediate with 20% TFA in DCM for 2 hours at room temperature.

  • Causality: TFA selectively cleaves the acid-labile tert-butyl carbamate (Boc) group, exposing the N1 amine for Fmoc protection, while leaving the benzyl ester intact.

Step 3: Fmoc Protection

  • Action: React the deprotected amine with Fmoc-OSu (1.2 eq) and DIPEA (3.0 eq) in a 1:1 mixture of H₂O/Dioxane for 4 hours.

  • Causality: Fmoc-OSu is utilized as it is less reactive and less prone to side reactions (e.g., dipeptide formation) than Fmoc-Cl. The biphasic solvent system ensures the solubility of both the organic building block and the inorganic byproducts.

Step 4: Hydrogenolysis (Benzyl Removal)

  • Action: Stir the Fmoc-protected intermediate with 10% Pd/C under an H₂ atmosphere (1 atm) in methanol for 6 hours. Filter through Celite and concentrate.

  • Causality: Catalytic hydrogenation selectively cleaves the benzyl ester to reveal the free carboxylic acid. This method is strictly orthogonal to the base-labile Fmoc group, preventing premature deprotection and yielding the final SPPS-ready surrogate.

SynthWorkflow A Biazetidine Core (NH, Boc, OH) B N-Alkylation (Benzyl bromoacetate) A->B Step 1 C Deprotection (TFA/DCM) B->C Step 2 D Fmoc Protection (Fmoc-OSu) C->D Step 3 E Hydrogenolysis (Pd/C, H2) D->E Step 4 F SPPS Ready Building Block E->F Final

Synthetic workflow for converting biazetidine into an SPPS-compatible building block.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

This protocol details the coupling of the newly synthesized Fmoc-biazetidine surrogate into a growing peptide chain.

Step 1: Resin Swelling & Deprotection

  • Action: Swell Rink Amide resin (or pre-loaded Wang resin) in DMF for 30 min. Treat with 20% piperidine in DMF (2 × 10 min).

  • Causality: Swelling expands the polystyrene matrix, maximizing reagent access to active sites. Piperidine acts as a mild base to abstract the acidic proton of the Fmoc group, initiating β-elimination to expose the primary amine of the resin-bound peptide.

Step 2: Coupling the Biazetidine Surrogate

  • Action: Pre-activate Fmoc-Biazetidine-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add to the resin and agitate for 2 hours at room temperature.

  • Causality: HATU is specifically selected over weaker agents (like HBTU or DIC) due to the significant steric bulk of the biazetidine core. The slight stoichiometric deficit of HATU (2.9 eq vs 3.0 eq amino acid) prevents the irreversible guanidinylation of the resin-bound free amine.

Step 3: Cleavage and Global Deprotection

  • Action: Wash the resin thoroughly with DMF and DCM. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Causality: High-concentration TFA cleaves the peptide from the linker while simultaneously removing any standard side-chain protecting groups. Triisopropylsilane (TIS) and water act as highly efficient carbocation scavengers to prevent the re-alkylation of the peptide backbone or the biazetidine's free 3'-hydroxyl group.

PROTAC_Rationale POI Target Protein Warhead Ligand POI->Warhead Binds Linker Biazetidine Spacer (Rigid, sp³-rich) Warhead->Linker Amide Bond E3Ligand E3 Ligand Linker->E3Ligand Amide Bond E3 E3 Ligase E3Ligand->E3 Binds

Biazetidine core functioning as a rigid, sp3-rich linker in a PROTAC ternary complex.

References

  • Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: Molecules URL: [Link]

  • Title: Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 Source: Journal of Medicinal Chemistry URL: [Link]

Application

Application Notes and Protocols: Functionalization of the 3'-Hydroxyl Group in Biazetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 3'-Hydroxyl Functionalization in Biazetidine Scaffolds The biazetidine motif, a unique and conformationally constr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3'-Hydroxyl Functionalization in Biazetidine Scaffolds

The biazetidine motif, a unique and conformationally constrained saturated heterocyclic system, has garnered significant interest in medicinal chemistry. Its rigid three-dimensional structure provides a valuable scaffold for the design of novel therapeutic agents by presenting substituents in well-defined spatial orientations, which can lead to enhanced target affinity and selectivity.[1][2][3] The presence of a 3'-hydroxyl group offers a prime handle for synthetic diversification, allowing for the introduction of a wide array of functional groups. This targeted modification can profoundly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, including solubility, metabolic stability, and receptor binding interactions.[1][2] Therefore, the strategic functionalization of this hydroxyl group is a critical step in the optimization of biazetidine-based drug candidates.

This guide provides detailed protocols for the etherification, esterification, and carbamoylation of the 3'-hydroxyl group in biazetidine derivatives. It is designed to offer both practical, step-by-step instructions and the underlying chemical principles, empowering researchers to rationally design and synthesize novel biazetidine analogues for drug discovery programs.

I. General Considerations for Handling Biazetidine Derivatives

Biazetidine derivatives, like other strained four-membered heterocycles, can be sensitive to certain reaction conditions.[4][5] It is crucial to consider the stability of the azetidine ring system when planning synthetic modifications.

  • Ring Strain: The inherent ring strain of the azetidine core can make it susceptible to ring-opening reactions under harsh acidic or basic conditions.[4][5] Therefore, mild reaction conditions are generally preferred.

  • Protecting Groups: The nitrogen atoms of the biazetidine core are often protected, for example with a tert-butoxycarbonyl (Boc) group, to prevent side reactions and to modulate the reactivity of the scaffold. The choice of protecting group should be compatible with the planned functionalization and subsequent deprotection steps.

  • Inert Atmosphere: Many of the reagents used in these functionalization reactions are sensitive to moisture and air. Therefore, it is highly recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

II. Core Functionalization Protocols

This section details the step-by-step procedures for the most common and versatile functionalizations of the 3'-hydroxyl group.

A. Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers. In the context of biazetidine derivatives, this reaction involves the deprotonation of the 3'-hydroxyl group to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Rationale: This method allows for the introduction of a diverse range of alkyl and aryl groups, enabling the exploration of steric and electronic effects on biological activity. The choice of a non-nucleophilic base is critical to avoid competing reactions.[6]

Experimental Protocol:

  • Preparation: To a solution of the 3'-hydroxy-biazetidine derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Alkoxide Formation: Stir the reaction mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Incomplete deprotonation can be a cause. Ensure the NaH is fresh and the solvent is anhydrous. Alternatively, a stronger base like potassium tert-butoxide can be used.

  • Side Products: If the alkyl halide is sterically hindered, elimination may compete with substitution. Using a more reactive alkylating agent (e.g., a triflate) or a different solvent system may be beneficial.

Data Presentation:

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Benzyl BromideNaHDMF1685
2Methyl IodideNaHTHF1292
3Ethyl BromideKHMDSTHF2478

Reaction Workflow:

Etherification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Biazetidine 3'-Hydroxy-Biazetidine Alkoxide_Formation Alkoxide Formation Biazetidine->Alkoxide_Formation 0 °C NaH NaH in DMF NaH->Alkoxide_Formation Reaction_Progression Stir 12-24h Alkoxide_Formation->Reaction_Progression 0 °C to RT Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction_Progression Quench Quench (NH4Cl) Reaction_Progression->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Pure Ether Derivative

Workflow for Williamson Ether Synthesis.
B. Esterification: Acylation with Acid Chlorides or Anhydrides

Esterification of the 3'-hydroxyl group introduces a carbonyl moiety, which can act as a hydrogen bond acceptor and influence the polarity and solubility of the molecule. Acylation using acid chlorides or anhydrides in the presence of a non-nucleophilic base is a highly efficient method.

Rationale: This protocol is generally high-yielding and proceeds under mild conditions, making it suitable for complex molecules. The use of a base like triethylamine or pyridine is essential to neutralize the HCl or carboxylic acid byproduct.[7]

Experimental Protocol:

  • Preparation: Dissolve the 3'-hydroxy-biazetidine derivative (1.0 eq) and triethylamine (Et3N, 1.5 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Acylation: Cool the solution to 0 °C and add the acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, 1.2 eq) dropwise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Incomplete Reaction: The acylating agent may be of poor quality. Using freshly distilled or a new bottle of the reagent is recommended. Increasing the amount of base can also drive the reaction to completion.

  • Hydrolysis of Acylating Agent: Ensure all glassware and solvents are scrupulously dry.

Data Presentation:

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl ChlorideEt3NDCM295
2Benzoyl ChloridePyridineDCM490
3Acetic AnhydrideDMAP (cat.), Et3NDCM393

Reaction Mechanism:

Esterification_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation Biazetidine-OH Biazetidine-OH Intermediate Tetrahedral Intermediate Biazetidine-OH->Intermediate Nucleophilic attack Acyl-Cl R-CO-Cl Acyl-Cl->Intermediate Ester_Product Biazetidine-O-CO-R Intermediate->Ester_Product Elimination of Cl- Final_Ester Final Ester Product Ester_Product->Final_Ester + Base - Base-H+

Mechanism of Esterification.
C. Carbamoylation: Reaction with Isocyanates or Carbamoyl Chlorides

The introduction of a carbamate functionality can significantly enhance the metabolic stability and cell permeability of a drug candidate.[8][9] Carbamoylation can be effectively achieved by reacting the 3'-hydroxyl group with an isocyanate or a carbamoyl chloride.

Rationale: Isocyanates are highly reactive and often provide clean and high-yielding reactions without the need for a catalyst. Carbamoyl chlorides, while generally less reactive, offer a wider range of commercially available starting materials. A tin-catalyzed transcarbamoylation using phenyl carbamate is a milder alternative.[10][11]

Experimental Protocol (using an Isocyanate):

  • Preparation: Dissolve the 3'-hydroxy-biazetidine derivative (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Carbamoylation: Add the desired isocyanate (e.g., phenyl isocyanate, ethyl isocyanate, 1.1 eq) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting:

  • Dimerization of Isocyanate: Use fresh isocyanate and ensure anhydrous conditions. Running the reaction at a lower temperature can sometimes mitigate this side reaction.

  • Slow Reaction: If the reaction is sluggish, a catalytic amount of a Lewis acid (e.g., dibutyltin dilaurate) or a strong base (e.g., DBU) can be added.[8]

Data Presentation:

EntryReagentCatalystSolventTime (h)Yield (%)
1Phenyl IsocyanateNoneTHF694
2Ethyl IsocyanateNoneDCM891
3Phenyl CarbamateDibutyltin maleateToluene1288[10]

Logical Relationship of Functionalization Strategies:

Functionalization_Strategies cluster_functionalization Functionalization at 3'-OH cluster_derivatives Resulting Derivatives Start 3'-Hydroxy-Biazetidine Derivative Etherification Etherification (Williamson) Start->Etherification Esterification Esterification (Acylation) Start->Esterification Carbamoylation Carbamoylation (Isocyanate/Carbamoyl Chloride) Start->Carbamoylation Ether_Derivatives Ether_Derivatives Etherification->Ether_Derivatives Diverse Ethers Ester_Derivatives Ester_Derivatives Esterification->Ester_Derivatives Diverse Esters Carbamate_Derivatives Carbamate_Derivatives Carbamoylation->Carbamate_Derivatives Diverse Carbamates

Overview of Functionalization Strategies.

III. Analytical Characterization of Functionalized Biazetidine Derivatives

Unequivocal structural confirmation of the newly synthesized derivatives is paramount. A combination of spectroscopic and spectrometric techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the introduced functional group (e.g., benzylic protons in an ether, methyl protons in an acetate ester) provide strong evidence of successful functionalization. Changes in the chemical shift of the proton at the 3'-position are also indicative of the modification.

    • ¹³C NMR: The chemical shift of the carbon at the 3'-position will be significantly altered upon functionalization. New signals corresponding to the carbons of the added moiety will also be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product. The observed molecular weight should correspond to the expected mass of the functionalized biazetidine derivative. Fragmentation patterns can also provide structural information.[12][13]

  • Infrared (IR) Spectroscopy:

    • Etherification: Disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) and the appearance of a C-O stretching band (around 1050-1150 cm⁻¹) are characteristic.

    • Esterification: The appearance of a strong C=O stretching band (around 1735-1750 cm⁻¹) is a key diagnostic peak.

    • Carbamoylation: A strong C=O stretching band (around 1680-1730 cm⁻¹) and an N-H stretching band (for primary and secondary carbamates, around 3300-3500 cm⁻¹) will be present.

Conclusion

The functionalization of the 3'-hydroxyl group in biazetidine derivatives is a powerful strategy for modulating their physicochemical and biological properties. The protocols detailed in this guide for etherification, esterification, and carbamoylation provide reliable and versatile methods for generating diverse libraries of biazetidine analogues. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively utilize these techniques to advance their drug discovery and development programs.

References

  • (PDF) Synthesis and Identification of Some New bi-azetidine 2,2ʹ-dione and bi-quinazoline-4,4 ʹ-dione Compounds derived from bis Schiff Base derivatives. Article Information Abstract - ResearchGate. (2025, October 8).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. PMC.
  • Shigehisa, H., et al. (2016). Catalytic Synthesis of Saturated Oxygen Heterocycles by Hydrofunctionalization of Unactivated Olefins: Unprotected and Protected Strategies. Journal of the American Chemical Society.
  • Catalytic Synthesis of Saturated Oxygen Heterocycles by Hydrofunctionalization of Unactivated Olefins: Unprotected and Protected Strategies - Organic Chemistry Portal. Organic Chemistry Portal.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC. PMC.
  • Direct stereoselective C(sp)–H alkylation of saturated heterocycles using olefins. (2025, February 28).
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)azetidine - Benchchem. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). RSC Publishing.
  • Advance Screening of Bis-azetidinone Derivatives: Synthesis, Spectroscopy, Antioxidant and Antimicrobial Analysis with Molecular Docking Assessment - PubMed. PubMed.
  • An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols - Organic Chemistry Portal. Organic Chemistry Portal.
  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACOGNOSY. (2015, November 26).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. PMC.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022, April 12). Life Chemicals.
  • Method for carbamoylating alcohols - Google Patents.
  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Organic Chemistry Portal.
  • Carbamate synthesis by carbamoylation - Organic Chemistry Portal. Organic Chemistry Portal.
  • Direct stereoselective C(sp3)-H alkylation of saturated heterocycles using olefins - PubMed. PubMed.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Organic & Biomolecular Chemistry.
  • Diverse saturated heterocycles from a hydroacylation/conjug
  • Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond form
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.
  • Confirming the Structure of 1,3-Oxazetidine Derivatives: A Compar
  • Azetidines - Enamine. Enamine.
  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, March 1).
  • Intermolecular Allylic CH Etherification of Internal Olefins - NSF PAR. NSF PAR.
  • 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. (2013, April 15). PubMed.
  • Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives | Central Asian Journal of Medical and Natural Science. (2024, February 13).
  • Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents.
  • Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction - Beilstein Journals. (2014, November 4). Beilstein Journals.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. PMC.
  • Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles - PMC - NIH. PMC.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. LJMU Research Online.
  • Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents.
  • Heterocyclic Compounds - MSU chemistry. MSU chemistry.
  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online. (2020, June 22). MedCrave online.
  • Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs). Our goal is to help you navigate the complexities of this synthesis and significantly improve your reaction yield.

The 3,3'-biazetidine scaffold is a valuable, rigid building block in medicinal chemistry, offering unique three-dimensional diversity. However, its synthesis, particularly the formation of the sterically hindered 3,3'-carbon-carbon bond, presents significant challenges. This guide provides field-proven insights and detailed protocols to overcome common hurdles.

Frequently Asked Questions (FAQs)
Q1: What is a reliable general strategy for synthesizing the tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate core?

A common and effective strategy involves a multi-step sequence starting from commercially available N-Boc-3-azetidinone and a protected 3-haloazetidine. The core of this strategy is the formation of the C-C bond via a Grignard reaction, followed by stereoselective reduction and final deprotection steps.

The general synthetic logic is as follows:

  • Preparation of an Azetidine Grignard Reagent: A 3-haloazetidine (e.g., 3-iodo or 3-bromoazetidine), protected with a robust group like a benzhydryl (diphenylmethyl) group, is converted into its corresponding Grignard reagent.

  • Nucleophilic Addition: The Grignard reagent is added to N-Boc-3-azetidinone. This key step forms the 3,3'-C-C bond and creates a tertiary alcohol intermediate.

  • Deprotection: The protecting group on the second azetidine ring is removed. For example, a benzhydryl group can be cleaved via catalytic hydrogenation.[1]

This approach isolates the key bond-forming step and allows for purification of the critical biazetidine intermediate.

cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Final Steps P1 Protected 3-Haloazetidine S1 Grignard Formation P1->S1 Mg, THF P2 N-Boc-3-Azetidinone S2 Nucleophilic Addition (C-C Bond Formation) P2->S2 S1->S2 S3 Intermediate Product (Protected Biazetidine) S2->S3 S4 Selective Deprotection S3->S4 e.g., H₂, Pd/C FP Final Product S4->FP

Caption: General workflow for biazetidine synthesis.

Q2: My overall yield is consistently low (<30%). What are the most common points of failure?

Low yields in this synthesis can typically be traced to three main areas: inefficient Grignard reagent formation, side reactions during the nucleophilic addition, and difficulties in product isolation.

  • Problem Area 1: Grignard Reagent Instability/Low Formation. The azetidine ring can be unstable, especially when metalated.

    • Cause: Residual moisture or atmospheric oxygen in the reaction setup quenches the highly reactive Grignard reagent. The use of insufficiently dried glassware or solvents is a primary culprit.

    • Cause: The 3-haloazetidine precursor is of poor quality or contains impurities.

  • Problem Area 2: Side Reactions During C-C Bond Formation.

    • Cause: Homocoupling of the Grignard reagent to form a bis-azetidine byproduct. This is often promoted by certain impurities or higher temperatures.

    • Cause: Enolization of the N-Boc-3-azetidinone starting material, especially if a sterically hindered or less reactive Grignard reagent is used. This leads to the recovery of unreacted starting material.

  • Problem Area 3: Purification Losses.

    • Cause: The final product and intermediates can be highly polar due to the hydroxyl group and two nitrogen atoms, leading to difficult separation from polar byproducts or poor recovery from silica gel chromatography.

    • Cause: Decomposition on silica gel. The slightly acidic nature of standard silica gel can cause degradation of the Boc-protecting group or other acid-labile functionalities.[2]

Q3: How should I choose and manage protecting groups for this synthesis?

Protecting group strategy is critical for success. You must protect the nitrogen of both azetidine rings to prevent side reactions, but the choice of group matters.[3]

  • For the Azetidinone Nitrogen: The tert-butoxycarbonyl (Boc) group is ideal. It is robust enough to withstand the basic/nucleophilic conditions of the Grignard reaction but can be removed later under acidic conditions (e.g., with TFA) if needed.[4][5]

  • For the 3-Haloazetidine Nitrogen: A protecting group that is stable to organometallic reagents but removable under conditions orthogonal to the Boc group is required.

    • Recommended: A benzhydryl (DPM) or benzyl (Bn) group is an excellent choice. They are stable during the Grignard formation and addition steps and can be selectively removed by catalytic hydrogenation (e.g., H₂, Pd/C), which will not affect the Boc group.[1][6]

    • Avoid: Do not use a second Boc group on the haloazetidine. The Grignard formation conditions can potentially compromise its integrity.

Protecting GroupPositionStabilityRemoval ConditionsRationale
Boc Azetidinone NitrogenStable to Grignard reagents, bases.Acidic (TFA, HCl)Prevents N-alkylation during coupling; standard, reliable protection.[4]
DPM / Bn 3-Haloazetidine NitrogenStable to Grignard reagents, acid/base.Catalytic Hydrogenation (H₂, Pd/C)Orthogonal to Boc removal; allows for selective deprotection post-coupling.[6]
Troubleshooting Guide: Step-by-Step Optimization

This section provides detailed protocols to address the common issues identified in the FAQs.

Issue 1: Incomplete Conversion and Recovery of Starting Material

This strongly suggests a problem with the activity of your Grignard reagent.

Troubleshooting Workflow

Start Low Yield & Unreacted Ketone Check_Glassware Verify Glassware is Flame-Dried Under Vacuum Start->Check_Glassware Check_Solvent Use Freshly Distilled or Anhydrous Grade THF Check_Glassware->Check_Solvent Check_Mg Activate Mg Turnings (e.g., I₂, 1,2-dibromoethane) Check_Solvent->Check_Mg Check_Precursor Confirm Purity of 3-Haloazetidine Precursor Check_Mg->Check_Precursor Reattempt Re-run Grignard Formation Check_Precursor->Reattempt

Caption: Troubleshooting workflow for Grignard reagent issues.

Optimized Protocol: Formation of N-DPM-3-azetidinylmagnesium iodide

  • Preparation: Assemble your reaction glassware (three-neck flask, condenser, dropping funnel) and flame-dry it thoroughly under high vacuum. Allow to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Magnesium Activation: To the flask, add magnesium turnings (1.5 equivalents). Add a small crystal of iodine. The purple color should fade upon gentle warming, indicating activation. Alternatively, add a few drops of 1,2-dibromoethane.

  • Initiation: Add anhydrous tetrahydrofuran (THF) to the activated magnesium. In the dropping funnel, prepare a solution of N-DPM-3-iodoazetidine (1.0 equivalent) in anhydrous THF.

  • Addition: Add a small portion (approx. 10%) of the iodoazetidine solution to the magnesium suspension. The reaction should initiate, evidenced by gentle refluxing or a slight exotherm. If it does not start, gently warm the flask.

  • Completion: Once initiated, add the remaining iodoazetidine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution is used directly in the next step.

Issue 2: Formation of Significant Byproducts

If your Grignard reagent is active but the yield is still low and purification is difficult, side reactions are the likely cause.

Key Optimization Parameters for Nucleophilic Addition

ParameterStandard ConditionOptimized Condition for Low YieldRationale
Temperature 0 °C to RT-78 °C to -40 °C Reduces the rate of side reactions like homocoupling and enolization. Favors the desired 1,2-addition.
Addition Mode Grignard to KetoneInverse Addition: Ketone to GrignardMaintains a low concentration of the ketone, minimizing self-condensation or enolization.
Solvent THFTHFTHF is generally optimal for Grignard reactions. Ensure it is anhydrous.
Additives NoneCeCl₃ (Luche Conditions) Cerium (III) chloride can increase the nucleophilicity of the organometallic species and suppress enolization of the ketone.

Protocol: Optimized C-C Bond Formation

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, prepare the N-DPM-3-azetidinylmagnesium iodide solution as described previously. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Ketone Solution: In a separate flame-dried flask, dissolve N-Boc-3-azetidinone (0.9 equivalents) in anhydrous THF.

  • Inverse Addition: Transfer the ketone solution to a syringe and add it dropwise to the cold, stirring Grignard solution over 30-60 minutes. It is critical to keep the internal temperature below -65 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.

  • Quenching: Slowly quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Do NOT add water directly, as this can be too exothermic.

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. To prevent decomposition, use silica gel that has been pre-treated with triethylamine (e.g., a slurry of silica in a hexane solution containing 1% Et₃N, then evaporated). Elute with a hexane/ethyl acetate gradient.

References
  • Vertex AI Search. (2026).
  • Vertex AI Search. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 13).
  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Wiley-VCH. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • PMC - NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

Sources

Optimization

Technical Support Center: Preventing Biazetidine Ring-Opening During Boc Deprotection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry workflows: the instability of highly straine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry workflows: the instability of highly strained biazetidine and spiro-azetidine scaffolds during tert-butyloxycarbonyl (Boc) deprotection.

Biazetidines are highly valued in drug development for their rigid frameworks and ability to improve ligand efficiency[1]. However, their intrinsic ring strain (~105–114 kJ/mol) makes them exceptionally susceptible to decomposition[2]. This guide provides mechanistic insights, actionable troubleshooting FAQs, and field-proven, self-validating protocols to ensure the structural integrity of your biazetidine compounds.

Section 1: Mechanistic Insights into Ring-Opening

To prevent degradation, we must first understand the causality of the failure. Why do biazetidines fail under standard deprotection conditions?

The fundamental issue lies in the combination of high ring strain and acid-induced electrophilic activation . During standard acidic Boc deprotection (e.g., using Trifluoroacetic Acid (TFA) or HCl), the strongly acidic environment protonates the basic azetidine nitrogen[1]. This protonation lowers the activation barrier for C–N bond cleavage.

In many cases, the strain is relieved via the formation of a highly reactive azafulvenium salt intermediate [2]. Once this intermediate forms, any nucleophile present in the reaction matrix—whether it is an intermolecular species like water, chloride, or trifluoroacetate, or an intramolecular moiety like a pendant amide or pyridyl nitrogen—will rapidly attack the carbon atoms of the azetidine ring[2][3][4]. This results in irreversible ring-opening or ring-expansion decomposition.

Mechanism A N-Boc Biazetidine B Acidic Protonation (e.g., TFA/HCl) A->B C Azafulvenium Ion Intermediate B->C D Nucleophilic Attack (Inter/Intramolecular) C->D E Ring-Opened Decomposition D->E

Logical workflow of acid-mediated biazetidine ring-opening via azafulvenium intermediate.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my biazetidine undergoing complete ring-opening when using standard TFA/DCM conditions? A1: Strong acids like TFA not only cleave the Boc carbamate but also leave the newly freed secondary amine in a protonated state. The high Brønsted acidity promotes the rapid formation of the azafulvenium intermediate, which is subsequently trapped by trifluoroacetate ions or trace water[2]. For highly strained biazetidines, this decomposition pathway often outcompetes the desired isolation of the intact amine salt.

Q2: How can I adjust acidic deprotection parameters to minimize this side reaction? A2: Temperature and reaction time are your most critical variables. Higher temperatures provide the kinetic energy required to overcome the activation barrier for ring-opening[4]. You must perform the reaction at 0 °C to 5 °C and strictly monitor the reaction time. For instance, substituting TFA with methanesulfonic acid (MSA) at 5 °C can limit ring-opening impurities to ~1% over 18 hours, whereas room temperature reactions can rapidly degrade[3].

Q3: Are there non-acidic alternatives for Boc deprotection of highly sensitive biazetidines? A3: Yes. Base-promoted Boc deprotection is a highly chemoselective alternative that bypasses the protonation of the azetidine nitrogen entirely. Utilizing strong inorganic bases like Cesium Carbonate (Cs₂CO₃) in refluxing methanol facilitates the fragmentation of the Boc group via deprotonation of the carbamate nitrogen, yielding the free amine without triggering acid-catalyzed ring expansion[5].

Section 3: Quantitative Comparison of Deprotection Conditions

The following table synthesizes process optimization data to help you select the appropriate deprotection strategy based on your biazetidine's sensitivity[2][3][5].

Deprotection ReagentSolventTemp (°C)TimeRing-Opening (%)Scientific Recommendation
TFA (50% v/v) DCM25 °C2 hHigh (>75%)Not Recommended . High risk of azafulvenium formation and complete degradation.
Methanesulfonic Acid (MSA) TFE25 °C15 min~0.77%Moderate . Requires strict time control and immediate basic quenching.
Methanesulfonic Acid (MSA) TFE5 °C18 h~1.07%Moderate . Low temperature slows deprotection but effectively limits degradation.
Cs₂CO₃ (Base-promoted) MeOH65 °C2-3 hNot DetectedHighly Recommended . Avoids protonation entirely; preserves ring integrity.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The success of the intermediate states must be verified via analytical techniques before proceeding to the next step.

Protocol A: Temperature-Controlled Acidic Deprotection (Telescoped)

Use this method when basic conditions are incompatible with other functional groups in your molecule.

  • Preparation: Dissolve the N-Boc biazetidine in anhydrous 2,2,2-trifluoroethanol (TFE) to achieve a concentration of 0.3 M[3]. Cool the solution to 0–5 °C using an ice bath.

  • Acid Addition: Slowly add Methanesulfonic Acid (MSA, 2.5 equivalents) dropwise to ensure the internal temperature remains strictly below 5 °C[3].

  • Validation Step (Monitoring): Check the reaction progress via LC-MS every 15 minutes. The starting material mass should disappear, and the desired product mass should appear without the +18 Da (water addition) or other nucleophile adducts indicative of ring-opening.

  • Telescoping/Quenching: Do not attempt to isolate the MSA salt via concentration, as concentrating the acid will trigger immediate ring-opening. Instead, immediately add a water-immiscible organic solvent and an aqueous basic solution (e.g., saturated NaHCO₃) to neutralize the acid and extract the free amine for the subsequent reaction[3].

Protocol B: Base-Promoted Chemoselective Deprotection

Use this method for highly acid-sensitive biazetidines to completely avoid azafulvenium pathways.

  • Preparation: Dissolve the N-Boc biazetidine in anhydrous Methanol (MeOH) to a concentration of approximately 0.1 M.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 3.0 equivalents) to the solution[5].

  • Heating: Heat the reaction mixture to reflux (approx. 65 °C) under an inert atmosphere (Nitrogen or Argon)[5].

  • Validation Step (Monitoring): Monitor by HPLC or LC-MS. Complete consumption of the starting material should occur within 2–3 hours. The absence of polar baseline degradation spots confirms the intact biazetidine core.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts, washing the pad thoroughly with additional MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the highly pure free biazetidine amine (>99% purity)[5].

Workflow Step1 Dissolve N-Boc Biazetidine in anhydrous MeOH Step2 Add Cs2CO3 (3.0 equiv.) Step1->Step2 Step3 Reflux at 65 °C (2-3 hours) Monitor by LC-MS Step2->Step3 Step4 Cool to RT & Filter through Celite Step3->Step4 Step5 Concentrate Filtrate (Intact Biazetidine) Step4->Step5

Step-by-step workflow for chemoselective base-promoted Boc deprotection.

References

  • Rapid Development and First GMP Manufacture of AMPKγ3 Activator PF-07293893. ACS Publications.3

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). ChemRxiv.5

  • Structurally divergent reactivity of 2,2-disubstituted azetidines. Organic Chemistry Frontiers (RSC Publishing).2

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.1

  • Troubleshooting guide for the deprotection of N-protected 3-(Phenoxymethyl)azetidine. Benchchem.4

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3,3'-Biazetidine Substitution Reactions

Welcome to the Application Support Center for sp³-rich scaffold functionalization. 3,3'-Biazetidine is a highly compact, bicyclic diamine increasingly utilized as a rigid bioisostere for piperazine in PROTAC linkers and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for sp³-rich scaffold functionalization. 3,3'-Biazetidine is a highly compact, bicyclic diamine increasingly utilized as a rigid bioisostere for piperazine in PROTAC linkers and advanced drug discovery [1]. However, the spatial proximity of the N1 and N1' positions, combined with the puckered conformation of the four-membered azetidine rings, creates severe steric shielding. This architecture makes standard substitution reactions prone to low yields, over-alkylation, or ring-opening degradation.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you successfully functionalize this challenging scaffold.

Section 1: Troubleshooting Guides & FAQs

Q1: Why do I get poor yields and complex mixtures when trying to selectively mono-protect 3,3'-biazetidine with Boc anhydride? A1: Symmetrical diamines in close spatial proximity suffer from competing rates of mono- vs. bis-acylation. Once the first azetidine nitrogen is protected, the bulky Boc group sterically shields the second nitrogen, but local concentration effects and the inherent nucleophilicity of the second amine still drive bis-protection. Causality & Solution: Utilize a stoichiometric protonation strategy (desymmetrization). By adding exactly 1.0 equivalent of HCl, you form a mono-hydrochloride salt. Protonating one nitrogen drastically reduces the nucleophilicity of the entire molecule and electrostatically repels the electrophile from the protonated site, effectively "masking" it while the other remains free to react with Boc₂O [2].

Q2: Standard amide coupling agents (HATU, EDC/HOBt) fail to couple bulky carboxylic acids to my mono-protected 3,3'-biazetidine. What is the alternative? A2: The steric bulk of the azetidine ring, combined with an incoming bulky acid, prevents the formation of the active ester intermediate or hinders the nucleophilic attack. Benzotriazole-based esters (like those formed by HATU) are often too bulky to be attacked by a hindered secondary amine. Causality & Solution: Switch to COMU, a third-generation uronium-type coupling reagent. COMU features an Oxyma leaving group, which forms a highly reactive, less sterically demanding active ester. Furthermore, its morpholino carbon skeleton acts as an internal base to facilitate proton transfer during the hindered nucleophilic attack, driving the reaction to completion [3].

Q3: I am attempting an N-arylation of 3,3'-biazetidine via S_NAr, but I only recover starting material or degraded byproducts. How can I drive this? A3: S_NAr requires highly electron-deficient aryl halides and harsh thermal conditions. Because azetidines are highly strained 4-membered rings, heating them in strong base often leads to ring-opening polymerization rather than substitution. Causality & Solution: Employ palladium-catalyzed Buchwald-Hartwig cross-coupling using bulky biaryl phosphine ligands like RuPhos. In hindered secondary amines, the rate-limiting step is often reductive elimination. RuPhos possesses a large cone angle that forces the Pd(II) amido intermediate into a tight geometry, pushing the aryl and amine groups together and accelerating reductive elimination before β-hydride elimination or catalyst decay can occur [4].

Section 2: Mechanistic Workflows & Pathways

MonoProtection Start 3,3'-Biazetidine (Symmetrical Diamine) Protonation Add 1.0 eq HCl (Aqueous MeOH) Start->Protonation Intermediate Mono-Hydrochloride Salt (One N masked) Protonation->Intermediate Desymmetrization BocAddition Add 1.0 eq Boc2O Neutralization Intermediate->BocAddition Product Mono-Boc-3,3'-biazetidine (High Yield) BocAddition->Product Selective Reaction Byproduct Bis-Boc Byproduct (Minimized) BocAddition->Byproduct Trace (<5%)

Workflow for selective mono-Boc protection of 3,3'-biazetidine via desymmetrization.

CatalyticCycle Pd0 Pd(0)L1 Active Catalyst (RuPhos) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L1 Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination (3,3'-Biazetidine) PdII_Ar->AmineCoord PdII_Amine Pd(II)(Ar)(NR2)L1 Amido Complex AmineCoord->PdII_Amine Base (LiHMDS) RedElim Reductive Elimination (Sterically Driven) PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl-3,3'-biazetidine RedElim->Product

Catalytic cycle of RuPhos-mediated Buchwald-Hartwig N-arylation of 3,3'-biazetidine.

Section 3: Quantitative Data & Optimization Tables

Table 1: Coupling Reagent Efficacy for Hindered Amidation of Mono-Boc-3,3'-Biazetidine Conditions: 1.0 eq amine, 1.1 eq pivalic acid, 2.5 eq DIPEA, DMF, RT.

Coupling ReagentActive Ester IntermediateReaction TimeYield (%)Epimerization Risk
EDC/HOBtOBt24 h< 20%Moderate
HATUOAt16 h45%Low
PyBOPOBt16 h38%Moderate
COMU Oxyma 2 h > 85% Very Low

Table 2: Ligand Screening for Pd-Catalyzed N-Arylation (Buchwald-Hartwig) Conditions: 1.0 eq amine, 1.1 eq bromobenzene, 2 mol% Pd source, 2 mol% ligand, Base, THF.

LigandCatalyst SystemBaseTemp (°C)Conversion (%)
BINAPPd₂(dba)₃Cs₂CO₃10015%
XantPhosPd(OAc)₂NaOtBu10025%
XPhosPd₂(dba)₃NaOtBu9060%
RuPhos RuPhos Pd G3 LiHMDS 80 94%

Section 4: Self-Validating Experimental Protocols

Protocol A: Selective Mono-Boc Protection via Desymmetrization

Validation Metric: Ninhydrin stain of the crude mixture should show exactly one primary spot (mono-protected) without heavy streaking (bis-protected or free diamine).

  • Solubilization: Dissolve 3,3'-biazetidine (1.0 equiv) in a 1:1 mixture of MeOH and H₂O (0.5 M).

  • Thermal Control: Cool the solution to 0 °C using an ice bath to minimize the kinetic rate of the unprotonated amine reacting prematurely.

  • Desymmetrization: Add exactly 1.0 equivalent of 1M HCl dropwise over 15 minutes to form the mono-hydrochloride salt. Stir for 30 minutes to ensure complete equilibration.

  • Protection: Add a solution of Boc₂O (1.0 equiv) in MeOH dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Concentrate the MeOH in vacuo. Adjust the remaining aqueous layer to pH 10 with 1M NaOH (Critical step: ensures the remaining basic secondary amine is fully deprotonated for extraction). Extract with CH₂Cl₂ (3x). Dry over Na₂SO₄ and concentrate to yield the mono-Boc protected product.

Protocol B: Hindered Amidation using COMU

Validation Metric: LC-MS monitoring should show complete consumption of the Oxyma active ester mass within 30 minutes of amine addition.

  • Activation: In a dry flask, dissolve the sterically hindered carboxylic acid (1.1 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.3 M).

  • Pre-formation: Add DIPEA (2.5 equiv) and stir for exactly 2 minutes. Do not exceed 5 minutes, as prolonged activation can lead to guanidinium byproduct formation.

  • Coupling: Add Mono-Boc-3,3'-biazetidine (1.0 equiv) to the activated mixture. Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with 1M HCl (removes unreacted amine and the morpholine byproduct generated from COMU), followed by brine. Dry over MgSO₄ and concentrate.

Protocol C: Buchwald-Hartwig N-Arylation with RuPhos

Validation Metric: TLC should indicate complete consumption of the aryl bromide. The reaction must remain a homogeneous golden/brown solution; precipitation of black palladium indicates catalyst death.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with Mono-Boc-3,3'-biazetidine (1.0 equiv), aryl bromide (1.1 equiv), RuPhos Pd G3 precatalyst (2 mol %), and RuPhos ligand (2 mol %). Using the G3 precatalyst ensures rapid generation of the active L1Pd(0) species at room temperature.

  • Base Addition: Add LiHMDS (1.5 equiv) as the base. A strong, non-nucleophilic base is required to deprotonate the hindered secondary amine without competing for the Pd electrophile.

  • Reaction: Suspend the mixture in anhydrous THF (0.2 M). Seal the vial, remove from the glovebox, and heat at 80 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and wash with EtOAc. Concentrate the filtrate and purify via flash column chromatography.

References

  • Title: Some Items of Interest to Process R&D Chemists and Engineers (Citing: Selective Mono-Boc protection of Diamines) Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: ACS Publications (Chemical Reviews) URL: [Link]

Optimization

stability of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate under strongly acidic conditions

Technical Support Center: Troubleshooting Stability of tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate Under Strongly Acidic Conditions Introduction Welcome to the Technical Support Center. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Stability of tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate Under Strongly Acidic Conditions

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in handling highly strained heterocyclic building blocks. The molecule tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate presents a unique trifecta of chemical liabilities when exposed to strongly acidic conditions:

  • An acid-labile N-tert-butyloxycarbonyl (Boc) protecting group.

  • A highly strained biazetidine core susceptible to ring-opening.

  • A hydroxyl group at the 3'-position, which can undergo substitution or facilitate ring expansion via carbocation formation.

This guide provides a comprehensive troubleshooting framework to help you navigate these liabilities, whether your goal is selective Boc deprotection or orthogonal functionalization.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I attempted a standard Boc deprotection using 4M HCl in dioxane, but LC-MS shows multiple higher-mass adducts and poor yield of the desired biazetidine. What happened? Root Cause Analysis : While 4M HCl in dioxane is a standard reagent for Boc cleavage, the biazetidine core is highly sensitive to nucleophilic strong acids. The chloride ion acts as a strong nucleophile. Upon protonation of the azetidine nitrogen or the 3'-hydroxyl group, the inherent ring strain drives a nucleophilic ring-opening reaction, a well-documented phenomenon in azetidine reactivity studies[1]. Additionally, the 3'-hydroxyl group can undergo an SN1-type substitution to yield a 3'-chloro derivative. Solution : Switch to a non-nucleophilic acid system. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C minimizes nucleophilic attack because the trifluoroacetate anion is a very poor nucleophile.

Q2: I need to esterify the 3'-hydroxyl group using an acid catalyst (e.g., p-TsOH), but I am losing the Boc group. How can I prevent this? Root Cause Analysis : The Boc group is fundamentally incompatible with strong Brønsted acids, as it cleaves to form the tert-butyl cation and CO2. Furthermore, the ring strain inherent to azetidines can make them susceptible to decomposition under prolonged acidic heating, necessitating careful optimization of reaction parameters (Benchchem Technical Support)[2]. Solution : If you must perform acid-catalyzed chemistry on the hydroxyl group, you must first switch the protecting group. We recommend a base-labile group (e.g., Fmoc) or a robust group like Cbz. Alternatively, perform the esterification under strictly basic conditions using coupling reagents (e.g., EDC/DMAP) to preserve the Boc group.

Q3: Even with TFA/DCM, my isolated yield of the deprotected 3'-hydroxy-[3,3'-biazetidine] is low, and the product degrades upon concentration. Why? Root Cause Analysis : Free azetidines, particularly those with hydroxyl substitutions, can be unstable as free bases due to intermolecular nucleophilic attacks or polymerization. Biazetidines serve as advanced conformational analogues of piperazines, but their synthesis requires careful handling of the strained intermediates[3]. Furthermore, the concentration of TFA during solvent evaporation locally increases the acidity and temperature, driving late-stage ring opening. Solution : Do not isolate the free base. Instead, isolate the product as its TFA salt by carefully controlling the workup, or immediately trap the free amine in situ with the next electrophile. Keep evaporation temperatures below 25 °C. Alternatively, oxalyl chloride in methanol has been reported as a highly effective, mild alternative for Boc deprotection of sensitive heterocycles[4].

Section 2: Quantitative Data & Stability Matrix

To guide your solvent and acid selection, we have summarized the stability of the biazetidine scaffold under various conditions.

Acidic ConditionTemp (°C)TimeBoc CleavageRing IntegrityPrimary ByproductRecommendation
20% TFA in DCM0 to 202 hComplete (>95%)High (>90%)Trace eliminationOptimal for Deprotection
Oxalyl Chloride / MeOH202 hComplete (>90%)High (>85%)NoneGood Alternative
4M HCl in Dioxane204 hComplete (>95%)Low (<40%)Ring-opened chlorohydrinsAvoid
1M HCl (Aqueous)6012 hComplete (>95%)Very Low (<10%)Hydrolytic ring openingAvoid
10% p-TsOH in Toluene806 hPartial (~50%)Moderate (~60%)Dehydration/PolymerizationAvoid

Section 3: Experimental Protocols

Protocol: Controlled Boc Deprotection of tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate Objective: Cleave the Boc group while preserving the strained biazetidine rings and the 3'-hydroxyl group. This protocol is designed as a self-validating system: the use of an azeotropic co-solvent during workup actively prevents the thermal degradation typically observed during standard TFA removal.

  • Preparation : Dissolve 1.0 mmol of the starting material in 8.0 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Cooling : Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lower temperatures suppress the activation energy required for azetidine ring opening, kinetically favoring the much faster Boc cleavage.

  • Acid Addition : Dropwise, add 2.0 mL of Trifluoroacetic acid (TFA). Causality: TFA is a strong but non-nucleophilic acid, preventing the formation of substitution byproducts at the 3'-position that would readily occur with HCl or HBr.

  • Reaction : Stir at 0 °C for 30 minutes, then allow the mixture to slowly warm to room temperature (20 °C) for an additional 1.5 hours. Monitor via LC-MS until the starting material is completely consumed.

  • Quenching & Concentration : Co-evaporate the mixture with toluene (3 x 10 mL) under reduced pressure at a water bath temperature strictly below 25 °C. Causality: Toluene forms an azeotrope with TFA, allowing for its complete removal without exposing the concentrated product to harsh, hot acidic conditions that trigger late-stage degradation.

  • Storage : Store the resulting TFA salt at -20 °C under argon. Do not attempt to free-base the compound unless immediately proceeding to the next synthetic step.

Section 4: Mechanistic Visualization

AcidDegradation A tert-Butyl 3'-hydroxy- [3,3'-biazetidine]-1-carboxylate B 3'-Hydroxy-[3,3'-biazetidine] (Desired Deprotected Core) A->B Mild Acid (TFA/DCM, 0°C) Short Exposure C Ring-Opened Byproducts (e.g., Amino-halohydrins) A->C Strong Nucleophilic Acid (HCl, HBr) + Heat B->C Prolonged Acid Exposure Ring Strain Release D 3'-Substituted Derivatives (e.g., 3'-Chloro) B->D SN1 Pathway (Tertiary Carbocation)

Degradation and deprotection pathways of the biazetidine scaffold under strongly acidic conditions.

References[1] Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle

Sources

Reference Data & Comparative Studies

Validation

tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate vs piperazine as a bioisostere

A Comprehensive Comparison Guide: tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate vs. Piperazine as a Bioisostere Executive Summary: The Evolution of Saturated Heterocycles In contemporary medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate vs. Piperazine as a Bioisostere

Executive Summary: The Evolution of Saturated Heterocycles

In contemporary medicinal chemistry, the piperazine ring is one of the most ubiquitous structural motifs, appearing in approximately 100 approved drugs[1]. However, its widespread use is frequently accompanied by significant developmental liabilities, including high basicity (pKa ~9.73)[2], which correlates strongly with hERG channel inhibition (cardiotoxicity), and a relatively flat conformational profile that can lead to poor solubility and off-target promiscuity.

To circumvent these issues, researchers are increasingly turning to sp³-rich, conformationally restricted bioisosteres. tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate represents a highly functionalized, "stretched" bioisostere of piperazine[3]. By utilizing a bicyclic azetidine framework, this building block alters the exit vectors of the nitrogen atoms, modulates basicity, and introduces a hydroxyl group for additional hydrogen-bonding interactions, all while maintaining a high fraction of sp³ carbons ( Fsp3​ )[4].

Structural & Physicochemical Comparison

The transition from a six-membered piperazine ring to a linked four-membered biazetidine system fundamentally changes the molecule's electronic and spatial properties.

Mechanistic Causality: Why Basicity and Geometry Matter
  • pKa Modulation: Piperazine functions as a diprotic base with a primary pKa1​ of 9.73[5]. At physiological pH (7.4), piperazine is heavily protonated, creating a cationic center that strongly interacts with the aromatic residues (e.g., Tyr652, Phe656) in the inner cavity of the hERG potassium channel. In contrast, the nitrogen atoms in biazetidine systems exhibit increased s-character in their lone pair orbitals due to the ring strain of the four-membered azetidine rings. This orbital rehybridization typically lowers the basicity of the secondary amine to a pKa​ of ~7.5–8.5[6], significantly reducing the fraction of protonated molecules at pH 7.4 and mitigating hERG liability.

  • Vector Directionality: While piperazine adopts a flexible chair conformation, 3,3'-biazetidines act as "stretched" analogues[3]. The distance between the two nitrogen atoms is altered, and the rigid bi-cyclic nature forces the exit vectors into a distinct 3D orientation, which can improve target selectivity by exploiting unique binding pocket geometries that flat heterocycles cannot access.

  • The Hydroxyl Advantage: The 3'-hydroxy modification on the biazetidine core provides a built-in vector for hydrogen bond donation/acceptance, enabling tighter binding to kinase hinge regions or GPCR allosteric sites.

Table 1: Physicochemical & Pharmacological Profiling

(Note: Data for biazetidine reflects the deprotected, active pharmacophore where applicable)

PropertyPiperazine (Unsubstituted)3'-Hydroxy-[3,3'-biazetidine] CoreCausality / Impact on Drug Design
pKa1​ (Secondary Amine) 9.73[2]~7.5 - 8.5[6]Lower pKa reduces physiological protonation, directly mitigating hERG binding.
Fsp3​ (Fraction sp³) 1.001.00 (0.91 for Boc-protected)[7]Both are highly sp³-rich, but biazetidine offers superior 3D rigidity.
Conformational Flexibility High (Chair flip)Low (Rigid stretched bi-cycle)Rigidity reduces entropic penalty upon target binding, increasing potency.
Metabolic Stability (HLM) Moderate (N-dealkylation prone)High (Sterically shielded)Ring strain and steric bulk around the nitrogens hinder cytochrome P450 oxidation.
hERG Inhibition Risk HighLowDriven by reduced lipophilicity (LogP) and lower basicity.

Logical Pathway of Bioisosteric Replacement

The following diagram illustrates the mechanistic rationale for replacing piperazine with a biazetidine scaffold in a drug optimization campaign.

BioisostereLogic P Piperazine Scaffold (High pKa ~9.7) L1 hERG Liability (Cardiotoxicity) P->L1 Protonated Amine L2 CYP450 Metabolism (N-dealkylation) P->L2 Exposed N-atoms B 3,3'-Biazetidine Scaffold (Lower pKa, Rigid 3D) P->B Bioisosteric Replacement B1 Reduced hERG Binding (Less Protonation at pH 7.4) B->B1 Orbital Rehybridization B2 Metabolic Resistance (Steric Shielding) B->B2 Stretched Geometry

Caption: Logical pathway of piperazine replacement with biazetidine to mitigate hERG and metabolic risks.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate against piperazine, the following self-validating experimental protocols must be executed. The Boc-protected building block allows for orthogonal synthesis, ensuring the reactive secondary amine is only exposed when required.

Protocol 1: Boc-Deprotection and Core Functionalization

Purpose: To prepare the biazetidine derivative for integration into an Active Pharmaceutical Ingredient (API).

  • Reagent Preparation: Dissolve tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acidic Cleavage: Add Trifluoroacetic acid (TFA) dropwise at 0 °C until a 1:4 (v/v) TFA:DCM ratio is reached.

    • Causality: The highly acidic TFA protonates the tert-butyl oxygen, leading to the elimination of isobutylene and carbon dioxide, exposing the free secondary amine.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Ninhydrin stain) until the starting material is completely consumed.

  • Workup & Validation: Concentrate the mixture under reduced pressure. A co-evaporation with toluene (3x) is required to remove residual TFA. The resulting TFA-salt of 3'-hydroxy-[3,3'-biazetidine] is validated via LC-MS (Expected [M+H]+ corresponding to the deprotected mass).

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To objectively compare the metabolic clearance of the biazetidine-API versus the piperazine-API.

  • System Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Incubation: Suspend Human Liver Microsomes (HLM) in the buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compounds (Piperazine-API and Biazetidine-API) into separate incubation mixtures at a final concentration of 1 µM.

    • Self-Validation Control: Include Verapamil (high clearance) and Dextromethorphan (moderate clearance) as positive controls to validate CYP450 activity.

  • Reaction Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Time-Course: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Step1 1. Boc Deprotection (TFA/DCM, 2h, RT) Step2 2. Amide/Buchwald Coupling (Attach to API Core) Step1->Step2 Step3 3. HLM Incubation (NADPH, 37°C, 0-60 min) Step2->Step3 Step4 4. LC-MS/MS Analysis (Calculate Intrinsic Clearance) Step3->Step4

Caption: Step-by-step workflow from Boc-deprotection to in vitro human liver microsome stability assay.

Conclusion

For drug development professionals facing late-stage attrition due to piperazine-induced hERG toxicity or poor metabolic half-lives, tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate serves as a superior, ready-to-use bioisosteric building block. By leveraging the geometric constraints of the biazetidine core, medicinal chemists can systematically lower basicity, enhance 3D target engagement, and improve the overall developability profile of their lead compounds.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern Analysis of tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the myriad of analytical tec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the myriad of analytical techniques available, mass spectrometry (MS) stands out for its unparalleled sensitivity and ability to provide detailed structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate, a molecule featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl functional group, and a unique, strained [3,3'-biazetidine] core. In the absence of direct experimental data for this specific molecule in the public domain, this guide synthesizes established fragmentation mechanisms of its constituent functional groups to build a predictive framework. We will compare these predicted patterns to those of a hypothetical structural isomer, demonstrating how subtle structural differences can lead to distinct fragmentation pathways, thereby enabling unambiguous identification.

Introduction: The Structural Challenge and the Power of MS

tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate is a small molecule of interest in medicinal chemistry, likely as a building block for more complex pharmaceutical agents. Its structure incorporates several key features that influence its chemical behavior and, consequently, its mass spectrometric fragmentation. The Boc protecting group is ubiquitous in organic synthesis, and its characteristic fragmentation is well-documented.[1][2][3] The hydroxyl group and the two interconnected, strained four-membered azetidine rings present more complex, interacting fragmentation possibilities.[4][5]

Understanding the fragmentation of this molecule is critical for its unambiguous identification, purity assessment, and for tracking its fate in complex biological matrices during drug metabolism studies. This guide will walk through the logical, stepwise prediction of its fragmentation cascade under collision-induced dissociation (CID) conditions.

Predicted Fragmentation Pathways

The molecular formula of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate is C₁₁H₂₀N₂O₃, with a monoisotopic mass of 228.1474 Da.[6] In positive ion ESI-MS, the protonated molecule, [M+H]⁺, is expected at an m/z of 229.1547.[6] The subsequent fragmentation of this precursor ion is predicted to be dominated by the lability of the Boc group.

The Dominant Fragmentation Cascade: The Boc Group

The tert-butoxycarbonyl (Boc) group is notoriously labile under MS conditions and its fragmentation provides a strong diagnostic signature.[1][2][7] The primary fragmentation pathway involves a McLafferty-like rearrangement, leading to the loss of isobutene (C₄H₈), a neutral loss of 56 Da.[7][8][9] This is often followed by the loss of carbon dioxide (CO₂), a neutral loss of 44 Da.

This two-step loss of the Boc group is a highly characteristic fragmentation pattern for Boc-protected amines.[2][3]

  • [M+H]⁺ → [M+H - C₄H₈]⁺ : This initial fragmentation is expected to be highly favorable and result in a prominent fragment ion.

  • [M+H - C₄H₈]⁺ → [M+H - C₄H₈ - CO₂]⁺ : The subsequent loss of CO₂ from the carbamic acid intermediate is also a common and energetically favorable step.

Fragmentation of the [3,3'-Biazetidine] Core and the Role of the Hydroxyl Group

Following the loss of the Boc group, the fragmentation of the remaining biazetidinyl methanol core will be driven by the inherent strain of the four-membered rings and the presence of the hydroxyl group. While specific data for the [3,3'-biazetidine] system is scarce, we can predict fragmentation based on the known behavior of cyclic amines and alcohols.[10][11]

  • Loss of Water : The hydroxyl group can be eliminated as a neutral water molecule (H₂O), a loss of 18 Da. This is a common fragmentation pathway for alcohols.[10][11]

  • Ring Opening and Cleavage : The strained azetidine rings are susceptible to ring-opening followed by cleavage. This can lead to a variety of smaller fragment ions. Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a common fragmentation mechanism for amines.[11][12]

The following diagram illustrates the predicted primary fragmentation pathways.

Fragmentation_Pathway M_H [M+H]⁺ m/z 229.15 M_H_minus_isobutene [M+H - C₄H₈]⁺ m/z 173.09 M_H->M_H_minus_isobutene - C₄H₈ (56 Da) M_H_minus_water [M+H - H₂O]⁺ m/z 211.14 M_H->M_H_minus_water - H₂O (18 Da) M_H_minus_Boc [M+H - C₅H₈O₂]⁺ m/z 129.07 M_H_minus_isobutene->M_H_minus_Boc - CO₂ (44 Da) Ring_Fragments Ring Fragments (e.g., m/z 70, 56) M_H_minus_Boc->Ring_Fragments Ring Cleavage

Caption: Predicted primary fragmentation pathways for protonated tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate.

Comparative Analysis: Distinguishing Structural Isomers

To highlight the diagnostic power of MS/MS, let's consider a hypothetical structural isomer: tert-butyl 2-(hydroxymethyl)-[1,3'-biazetidine]-1'-carboxylate. In this isomer, the Boc group is on the other azetidine ring, and the hydroxyl group is in a different position.

While the initial loss of the Boc group would be the same, the subsequent fragmentation of the core structure would likely differ due to the different substitution pattern on the azetidine rings. This would result in a different set of lower mass fragment ions, allowing for the unambiguous differentiation of the two isomers.

Experimental Protocol for MS/MS Analysis

The following is a general protocol for the analysis of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate using a standard ESI-tandem mass spectrometer.

4.1. Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

4.2. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Infusion Flow Rate: 5-10 µL/min

  • Capillary Voltage: 3.0-4.0 kV

  • Source Temperature: 100-150 °C

  • MS1 Scan Range: m/z 50-300

  • MS/MS Settings:

    • Precursor Ion: m/z 229.15

    • Collision Gas: Argon

    • Collision Energy: Ramped from 10-40 eV to observe the appearance of different fragment ions.

The following workflow diagram outlines the experimental process.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Analysis Stock_Solution Prepare 1 mg/mL Stock Solution Working_Solution Dilute to 1-10 µg/mL in ACN:H₂O with 0.1% FA Stock_Solution->Working_Solution Infusion Direct Infusion via Syringe Pump Working_Solution->Infusion MS1_Scan MS1 Scan to Confirm [M+H]⁺ at m/z 229.15 Infusion->MS1_Scan MS2_Scan MS/MS of m/z 229.15 (Ramped Collision Energy) MS1_Scan->MS2_Scan Fragmentation_Analysis Analyze Fragmentation Pattern MS2_Scan->Fragmentation_Analysis Comparison Compare with Predicted Pathways and Alternatives Fragmentation_Analysis->Comparison

Caption: Experimental workflow for the MS/MS analysis of the target compound.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions for tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate.

m/z Proposed Formula Proposed Structure/Origin Neutral Loss
229.15[C₁₁H₂₁N₂O₃]⁺Protonated Molecule [M+H]⁺-
211.14[C₁₁H₁₉N₂O₂]⁺Loss of water from [M+H]⁺H₂O (18.01 Da)
173.09[C₇H₁₃N₂O₂]⁺Loss of isobutene from [M+H]⁺C₄H₈ (56.11 Da)
129.07[C₆H₁₃N₂O]⁺Loss of isobutene and CO₂ from [M+H]⁺C₅H₈O₂ (100.12 Da)

Conclusion

References

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC. (n.d.).
  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC. (n.d.).
  • A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives - Benchchem. (n.d.).
  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column - CORE. (2005, February 23).
  • Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl (4-hydroxybutan-2-yl)carbamate - Benchchem. (n.d.).
  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors - ResearchGate. (2026, March 17).
  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation : r/OrganicChemistry - Reddit. (2023, June 11).
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021, September 30).
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC. (n.d.).
  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (n.d.).
  • Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray - OSTI.gov. (2018, May 9).
  • Tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride - PubChemLite. (n.d.).
  • tert-Butyl carbamate - the NIST WebBook. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. (2025, February 17).
  • Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation | Analytical Chemistry - ACS Publications. (2015, July 1).
  • Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization - PMC. (n.d.).
  • Scheme 3. Mass fragmentation pattern of compounds 3a and 3b - ResearchGate. (n.d.).
  • Fragmentation and rearrangement of carbonyl-bridged compounds. Synthesis and crystal structure of new spirocycles containing azetidine rings - RSC Publishing. (n.d.).
  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 21).
  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.).
  • Ion fragmentation of small molecules in mass spectrometry. (2012, February 3).
  • Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters - PMC. (n.d.).

Sources

Validation

Escaping Flatland: A Comparative Guide to Biazetidine and Bicyclo[1.1.1]pentane Bioisosteres in Medicinal Chemistry

The transition from planar, sp2-hybridized aromatic rings to 3D, sp3-rich scaffolds is a cornerstone of modern drug optimization. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), medicinal chemists can dra...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from planar, sp2-hybridized aromatic rings to 3D, sp3-rich scaffolds is a cornerstone of modern drug optimization. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), medicinal chemists can dramatically improve thermodynamic solubility, reduce off-target promiscuity, and escape metabolic liabilities.

This guide objectively compares two premier classes of 3D bioisosteres: Bicyclo[1.1.1]pentane (BCP) and Biazetidines (including 3,3'-biazetidines and spiro-fused azetidines). While both serve to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, they target entirely different structural liabilities and operate through distinct physicochemical mechanisms.

Mechanistic & Structural Comparison: The "Why" Behind the Isostere

Bicyclo[1.1.1]pentane (BCP): The Phenyl & Alkyne Surrogate

BCP is a highly strained carbocycle that has become the gold standard for replacing para-substituted benzene rings, tert-butyl groups, and internal alkynes [1].

  • Structural Causality : BCP provides a 180° exit vector that perfectly mimics para-substitution. However, its diagonal C–C distance is ~1.85 Å, which is roughly 35% shorter than the 2.79 Å distance of a para-phenyl ring.

  • ADME Impact : By replacing a flat, lipophilic phenyl ring with BCP, chemists disrupt π-π stacking interactions. While this can sometimes reduce target affinity if stacking is crucial, it reliably lowers the partition coefficient (clogP) and shields the molecule from cytochrome P450 (CYP)-mediated aromatic oxidation [2].

Biazetidines: The Piperazine & Morpholine Surrogates

Biazetidines (such as 1,1'-biazetidine, 3,3'-biazetidine, and 2,6-diazaspiro[3.3]heptane) are nitrogen-rich, highly strained saturated heterocycles used to replace piperazine, piperidine, and morpholine [3].

  • Structural Causality : These scaffolds act as "stretched" or rigidified analogues of six-membered rings. They maintain the general trajectory of the nitrogen exit vectors but alter the spatial volume and introduce unique dihedral constraints.

  • ADME Impact : Piperazine rings are notorious for high basicity (often leading to hERG channel blockade and cardiotoxicity) and rapid N-dealkylation. The strained four-membered rings of biazetidines increase the s-character of the nitrogen lone pair, effectively lowering the pKa of the amine. This tuned basicity, combined with the steric bulk shielding the alpha-carbons, improves metabolic half-life and reduces off-target toxicity [4].

Bioisosteric Decision Matrix

G L1 p-Phenyl Ring (Poor Solubility) B1 Bicyclo[1.1.1]pentane (BCP) L1->B1 Bioisosteric Replacement L2 Piperazine Ring (hERG Liability) B2 Biazetidine / Spiro-azetidine L2->B2 Bioisosteric Replacement O1 Increased Fsp3 Lower clogP B1->O1 O2 Tuned pKa Metabolic Stability B2->O2

Fig 1. Decision matrix for selecting BCP vs Biazetidine bioisosteres based on ADME liabilities.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical impacts of incorporating these two scaffolds into a drug lead.

PropertyBicyclo[1.1.1]pentane (BCP)3,3'-Biazetidine / Spiro-azetidines
Primary Target Motif para-Substituted Phenyl, tert-ButylPiperazine, Morpholine, Piperidine
Exit Vector Angle 180° (Strictly Linear)~180° (Stretched / Offset)
Substituent Distance ~1.85 Å (vs 2.79 Å for Phenyl)~3.10 Å (Varies by conformation)
Impact on Fsp3​ High increase (+5 sp3 carbons)High increase (Fully saturated)
Typical clogP Shift -0.5 to -1.5 (Decreases lipophilicity)Variable (Often lowers logD at pH 7.4)
Primary ADME Benefit Thermodynamic solubility, CYP stabilityReduced hERG binding, tuned basicity

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the synthetic incorporation of these bioisosteres, complete with analytical self-validation steps.

Protocol A: 1,3-Difunctionalization of BCP via Photoredox Catalysis

Causality: Direct functionalization of the highly strained [1.1.1]propellane central C–C bond (66.6 kcal/mol strain energy) requires mild radical conditions to prevent thermal oligomerization. Photoredox catalysis provides controlled, room-temperature radical generation [1].

  • Reaction Assembly : In an argon-filled glovebox, charge a 20 mL vial with the radical precursor (e.g., an alkyl halide or Barton ester, 1.0 equiv), an Iridium photocatalyst (e.g., Ir(ppy)3​ , 1 mol%), and the trapping nucleophile (e.g., an amine, 2.0 equiv).

  • Propellane Addition : Add a pre-titrated solution of [1.1.1]propellane in ethereal solvent (THF or Et2​O , 1.5 equiv) at -20 °C. Note: Chilling is critical to minimize volatility losses of the propellane.

  • Irradiation : Seal the vial, remove it from the glovebox, and irradiate with 450 nm blue LEDs at ambient temperature for 12 hours with vigorous stirring.

  • Self-Validation System :

    • In-process: Monitor the disappearance of the propellane peak via GC-MS.

    • Product Confirmation: Isolate the product via silica gel flash chromatography. Confirm the intact BCP core via 1H -NMR; the bridgehead methylene protons characteristically appear as a sharp, highly symmetric singlet integrating to 6H between 1.8–2.2 ppm.

Protocol B: Base-Mediated Cyclization to the 3,3'-Biazetidine Core

Causality: Constructing a highly strained bis-azetidine system requires a precise balance of nucleophilicity and leaving group ability. Using a 1,3-dibromide precursor with a primary amine leverages the Thorpe-Ingold effect from the existing azetidine ring to favor intramolecular cyclization over intermolecular polymerization [3].

  • Activation : Dissolve tert-butyl 3-(1,3-dibromopropan-2-yl)azetidine-1-carboxylate (1.0 equiv) in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Cyclization : Add benzylamine (2.0 equiv) and N,N-diisopropylethylamine (DIPEA, 5.0 equiv). Heat the mixture to reflux (82 °C) for 16 hours.

  • Deprotection : Cool to room temperature, concentrate under vacuum, and extract with EtOAc. Subject the crude benzyl-protected biazetidine to hydrogenolysis (10% Pd/C, H2​ balloon, MeOH) for 24 hours to yield the free secondary amine.

  • Self-Validation System :

    • In-process: Monitor by LC-MS; look for the [M+H]+ ion corresponding to the cyclized mass minus the bromine isotopes.

    • Product Confirmation: 13C -NMR is critical for structural validation. The high symmetry of the biazetidine core will collapse the carbon signals, typically showing only 4 distinct aliphatic carbon environments for a symmetrical 3,3'-biazetidine.

Synthetic Workflow Visualization

Synth P1 [1.1.1]Propellane R1 Photoredox Catalysis + Radical Precursor P1->R1 Prod1 1,3-Disubstituted BCP R1->Prod1 Validation: NMR/MS P2 1,3-Dibromo-azetidine Precursor R2 Base-Mediated Cyclization (R-NH2) P2->R2 Prod2 Biazetidine Core R2->Prod2 Validation: LC-MS

Fig 2. Standard synthetic workflows for accessing BCP and biazetidine scaffolds.

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes JACS Au (American Chemical Society) URL:[Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery The Journal of Organic Chemistry (American Chemical Society) URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Topics in Medicinal Chemistry (via PMC) URL:[Link]

Comparative

A Comprehensive Comparison Guide: Validating Diastereomeric Purity of Chiral Biazetidine Derivatives

Executive Summary Biazetidines—highly strained, sp3-rich, nitrogen-containing bicyclic scaffolds—have emerged as highly valuable bioisosteres and rigid linkers in modern drug discovery, notably in the development of 1[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Biazetidines—highly strained, sp3-rich, nitrogen-containing bicyclic scaffolds—have emerged as highly valuable bioisosteres and rigid linkers in modern drug discovery, notably in the development of 1[1]. However, the synthesis of these substituted azetidine derivatives inherently generates complex diastereomeric mixtures[2]. Validating the diastereomeric excess (d.e.) of these compounds is a critical analytical bottleneck.

This guide provides an objective, data-backed comparison of the three primary analytical methodologies used to validate the diastereomeric purity of biazetidines: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Chiral Solvating Agents (CSAs).

The Mechanistic Challenge: Biazetidines in Chromatography

Biazetidines present a unique analytical challenge. They possess basic secondary or tertiary amines embedded within highly strained four-membered rings. In traditional chromatographic systems, these basic nitrogens interact strongly with free silanol groups on the silica support of Chiral Stationary Phases (CSPs). This secondary interaction causes severe peak tailing, which obscures the baseline resolution of closely eluting diastereomers and artificially inflates the integration of minor impurities. Overcoming this requires highly optimized mobile phases and orthogonal validation techniques.

Technology Comparison: SFC vs. HPLC vs. NMR

Chiral Supercritical Fluid Chromatography (SFC): The Gold Standard

Chiral SFC has largely replaced normal-phase HPLC for polar, basic heterocycles.3[3].

  • The Causality: Supercritical CO₂ (scCO₂) possesses liquid-like density but gas-like diffusivity and low viscosity. This allows for high flow rates without generating prohibitive backpressure. When scCO₂ is modified with a polar co-solvent (e.g., methanol) containing a basic additive like diethylamine (DEA), the additive rapidly masks the CSP's residual silanols. The high diffusivity of the mobile phase ensures rapid mass transfer of the biazetidine into and out of the chiral grooves of the CSP, resulting in ultra-sharp peaks and superior resolution[4].

High-Performance Liquid Chromatography (HPLC): The Traditional Alternative

While Chiral HPLC remains a highly versatile technique with a vast library of established protocols[4], it struggles with the high polarity of biazetidines.

  • The Causality: The higher viscosity of liquid mobile phases (e.g., Hexane/Isopropanol) limits optimal flow rates. For biazetidines, the slow mass transfer exacerbates silanol interactions, leading to broader peaks. While basic additives can be used, prolonged exposure to high concentrations of DEA in liquid phases can degrade immobilized polysaccharide columns over time.

NMR with Chiral Solvating Agents (CSAs): Orthogonal Validation

Chromatography alone can sometimes yield false positives if impurities co-elute perfectly with the major diastereomer. Orthogonal validation via NMR is essential.5[5].

  • The Causality: Diastereomers of biazetidines often have overlapping ¹H-NMR spectra due to similar physical environments. By introducing a paramagnetic europium complex like Eu(hfc)₃, the reagent coordinates with the basic biazetidine nitrogens. The paramagnetic center induces a pseudo-contact shift. Because the syn and anti (or meso and C2-symmetric) isomers coordinate differently due to the steric hindrance of the strained rings, their proton signals are shifted by different magnitudes, allowing for baseline separation and accurate integration.

Quantitative Benchmarking

Performance MetricSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)¹H-NMR with Chiral Shift Reagent (CSA)
Separation Mechanism Differential partitioning in scCO₂ / CSPDifferential partitioning in liquid phase / CSPParamagnetic pseudo-contact shifting
Typical Analysis Time 3 – 10 minutes15 – 45 minutes10 – 20 minutes (post-preparation)
Resolution ( Rs​ ) High ( Rs​ > 2.0 typical)Moderate to High (Prone to basic tailing)Moderate (Dependent on signal overlap)
Solvent Consumption Very Low (Mostly recyclable CO₂)High (100% organic liquid phase)Very Low (Deuterated solvents only)
Sensitivity (LOD) ~0.05% d.e.~0.05% d.e.~1.0% - 2.0% d.e.
Primary Utility High-throughput screening & prep-scaleRoutine QA/QC if SFC is unavailableOrthogonal structural validation

Decision Workflow

Workflow Mix Biazetidine Diastereomeric Mixture SFC Primary Screening Chiral SFC (scCO2) Mix->SFC HPLC Alternative Screening Normal-Phase HPLC Mix->HPLC If SFC unavailable Eval Baseline Resolution? (Rs > 1.5) SFC->Eval HPLC->Eval Opt Optimize Modifiers (e.g., 0.1% DEA) Eval->Opt No NMR Orthogonal Validation 1H-NMR + Eu(hfc)3 Eval->NMR Yes Opt->SFC Done Validated Purity (>99% d.e.) NMR->Done

Orthogonal validation workflow for biazetidine diastereomeric purity.

Self-Validating Experimental Protocols

Protocol 1: Chiral SFC Screening and Validation

This protocol utilizes an internal System Suitability Test (SST) to ensure the column chemistry is actively resolving the specific stereocenters prior to unknown analysis.

Step 1: System Suitability and Baseline Establishment

  • Prepare a 1 mg/mL solution of a known equimolar biazetidine diastereomeric mixture (reference standard) in methanol.

  • Inject 5 µL onto an immobilized amylose-based CSP (e.g., Chiralpak IA or equivalent) at 40°C and 120 bar backpressure.

  • Causality Check: If the reference standard does not show two distinct peaks, the CSP lacks the specific chiral recognition required for this biazetidine scaffold. Switch to a cellulose-based CSP (e.g., Chiralpak IB/IC).

Step 2: Mobile Phase Optimization

  • Utilize a mobile phase of scCO₂ with 15% Methanol containing 0.1% Diethylamine (DEA).

  • Causality Check: The DEA is mandatory. Without it, the basic biazetidine nitrogens will bind to the silica support, causing tailing that merges the diastereomer peaks and invalidates the d.e. calculation.

Step 3: Sample Analysis and Self-Validation

  • Inject the purified biazetidine sample under the optimized conditions.

  • Calculate the Resolution ( Rs​ ) between the major and any minor peaks using the formula: Rs​=2(t2​−t1​)/(w1​+w2​) .

  • Validation Gate: Accept the d.e. integration only if Rs​>1.5 (baseline resolution). If Rs​<1.5 , return to Step 2 and adjust the co-solvent percentage.

Protocol 2: Orthogonal NMR Validation using CSAs

This protocol uses a baseline control scan to prevent false peak assignments caused by inherent signal splitting.

Step 1: Baseline ¹H-NMR Acquisition

  • Dissolve 5 mg of the biazetidine sample in 0.5 mL of CDCl₃.

  • Acquire a standard ¹H-NMR spectrum (400 MHz or higher).

  • Causality Check: Identify the distinct multiplet signals of the strained azetidine ring protons (typically between 3.0 – 4.5 ppm). Ensure these peaks are singular and not inherently split by long-range coupling, which could later be mistaken for a diastereomeric impurity.

Step 2: Titration of the Chiral Solvating Agent

  • Prepare a stock solution of Eu(hfc)₃ in CDCl₃.

  • Add the Eu(hfc)₃ solution to the NMR tube in 0.1 molar equivalent increments.

  • Re-acquire the ¹H-NMR spectrum after each addition.

  • Causality Check: Incremental titration is critical. Adding too much paramagnetic europium at once will cause severe line broadening, obscuring the fine structure of the peaks and making integration impossible. Stop titrating once baseline separation of the target protons is achieved.

Step 3: Integration and Cross-Validation

  • Integrate the separated signals corresponding to the major and minor diastereomers.

  • Validation Gate: Calculate the d.e. from the NMR integration. Compare this value to the d.e. obtained from Protocol 1 (SFC). A variance of < 2% confirms that no co-eluting achiral impurities are skewing the chromatographic data, successfully validating the diastereomeric purity.

References

  • [A Comparative Guide to Analytical Methods for Chiral Purity Determination]. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsMyj4gPImcPsCjMopHAhs9ChC27VU1CL5_ckjaomUB7n-qgh6MJ0k3sECWa3UtLaWCIO_Ixn_PekRQf1dvbY6aPpqHHiCTdk9Tv-MxraTaycweSXW5sgqbR_sFO7dXP7J_wZGMgfT2VecrneCYSc-_t692AiuFl8NPJdG_DRf8IlXi1Nyq1OVBTxXhMgyxEZ-mp4fH7ZnUqITSqGdxQcQwmOCOt_s] 2.[Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds]. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5dbwLgBGe73ZZS-VdtnMDKtc1nSdQBDAZhH9Uz78_BvG8cSlU59ssmPY0a8jdzz4twSUueT81t8v4PG70zc7Ol-dlMsfgm80hpXHk7R2Gz2Rty0crYjbct_psR-QIxpFv8Y1Tsv-Wui0EQkX-BjidQALo-L9EDULZbNltP70J1j5RXsV6UXuVw4bqFEc4f9taJUJdfHofKaThmRHR1JdXVsb6BNpZP1QEWN91b50-fPQK-kaBTtanVmHRgysa5K7Dr3VxLk8x43AioHuA3FYWg9E2gM7VJVKM3g4=] 3.[A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides]. PMC/ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETddxKxJrFB1egTup4QLGD9AFg634RoNV5OvR0lUz60WTIzoxQYVM3dzkZig7D12RJRSeef8mi7UZznVN6ddvTJ6nrnuumoBUAyNKF49f90-1A3l4M0gJ7JYKNOvGBerl3RilazyXKcYxANuVW] 4.[Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer]. PMC/ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeinZVqr45MmZdTrpHorWjnERtsI5liiIquCZRX3CMymjFlvkWzYgll9M5hs6w4uFMQn8aedcxc3ltGp3-qL_JArXqDXCq8gkHl8vZltb5jMI2ZlZhb6O61OZDtwv-rrUaAbwTVHXOB8M0eAIl] 5.[Organocatalytic Ring Expansion of β-Lactams to γ-Lactams through a Novel N1−C4 Bond Cleavage. Direct Synthesis of Enantiopure Succinimide Derivatives]. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdtIB27mjN1hQOFGrDLOCnSdwqEpZidpwL-hDn0A-vewgF_zblxf3VUkoamSz3DUT6yiU25T1VkziYGXGlqEYIqqclGzBozEsJlwCK2OAQ8_NJWkSW51HXsiU6v2j0b9sxuqeYmg==]

Sources

Validation

A Comparative Guide to Boc Deprotection Reagents for tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate

For researchers engaged in the synthesis of novel chemical entities, particularly within drug development, the manipulation of protecting groups is a foundational and critical task. The tert-butyloxycarbonyl (Boc) group...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers engaged in the synthesis of novel chemical entities, particularly within drug development, the manipulation of protecting groups is a foundational and critical task. The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection due to its general stability and predictable removal under acidic conditions.[1][2] However, when the substrate is a complex, strained heterocyclic system such as tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate, the choice of deprotection reagent is not trivial. The inherent ring strain of the azetidine core, coupled with the presence of a hydroxyl group, necessitates a careful evaluation of deprotection conditions to maximize yield and minimize side reactions like ring-opening or degradation.[3]

This guide provides an in-depth comparison of the two most common acidic reagents for Boc deprotection—Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl)—with a specific focus on their application to this challenging biazetidine substrate. We will explore the underlying mechanisms, present comparative performance data, provide detailed experimental protocols, and discuss critical considerations for achieving a successful and clean deprotection.

The Mechanism: An Acid-Catalyzed Cascade

The removal of the Boc group by a strong acid proceeds through a well-established E1 elimination pathway.[4][5] Understanding this mechanism is key to appreciating the nuances of different reagents.

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid (H-A).[1][6][7] This makes the carbamate a better leaving group.

  • Carbocation Formation: The protonated intermediate collapses, leading to the irreversible loss of a stable tert-butyl cation and the formation of an unstable carbamic acid.[1][6]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[4][6] This is the thermodynamic driving force for the reaction.

  • Amine Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the medium, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[7]

The tert-butyl cation generated is a potent electrophile and can be quenched by a nucleophile, deprotonate to form isobutylene gas, or in some cases, cause unwanted side reactions like t-butylation of electron-rich moieties.[5][6][8]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: C-O Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H+ H_A H-A (Acid) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid - tBu+ tBuCation t-Butyl Cation ProtonatedBoc->tBuCation FreeAmine Free Amine CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ (gas) CarbamicAcid->CO2 AmineSalt Amine Salt FreeAmine->AmineSalt + H-A

Caption: General mechanism of acid-catalyzed Boc deprotection.

Head-to-Head Reagent Comparison

The choice between TFA and HCl is often dictated by the specific substrate, the presence of other acid-labile groups, and the desired final product form.[9] For the biazetidine substrate, stability and isolation are paramount.

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)Rationale & Substrate-Specific Insights
Typical Conditions 20-50% in DCM; neat TFA[9]4M in 1,4-Dioxane; 1-4M in MeOH or EtOAc[9]DCM is a good solvent for many protected amines, but greener alternatives like 2-MeTHF are gaining traction.[10] Dioxane is common for HCl but is a suspected carcinogen.[10]
Reaction Time Generally rapid (30 min - 4 hours) at RT.[9]Can be very fast (30-60 min) or slower depending on solvent and concentration.[9][11]The reaction rate with HCl can exhibit a second-order dependence on its concentration.[9]
Product Isolation Yields the trifluoroacetate salt, which is often an oil or difficult to crystallize.[9][11] Requires evaporative removal of excess TFA, which can be difficult.[12]Yields the hydrochloride salt, which is frequently a crystalline solid.[9][11] This greatly aids in purification by simple filtration and washing.For the polar 3'-hydroxy-[3,3'-biazetidine], obtaining a crystalline HCl salt is a significant advantage for isolation and handling.
Selectivity & Risk Highly acidic; can cleave other sensitive groups. Risk of t-butylation side products.Strong acid, but can sometimes offer better selectivity.[13] Ether solvents (dioxane, THF) can be cleaved by strong HCl to form chloro-alcohols.[10]Critical for Biazetidine: Both strong acids pose a risk of promoting nucleophilic ring-opening of the strained azetidine rings.[3] Milder conditions (lower temp, shorter time) are crucial.
Work-up Involves rotary evaporation, often with co-evaporation (e.g., with toluene) to remove residual acid, followed by neutralization/extraction or precipitation.[9][11]Often involves direct precipitation of the product from the reaction mixture, followed by filtration and washing with a non-polar solvent like diethyl ether.[9]The simplicity of the HCl work-up (precipitation) avoids aqueous extraction, which could be problematic for a highly water-soluble product.

Experimental Protocols

The following protocols are designed to be self-validating systems. The choice of solvent, temperature, and work-up procedure is directly linked to the chemical properties of the reagents and the expected product.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in DCM

This method is valued for its speed but requires careful post-reaction processing to isolate the final product.

Rationale: Dichloromethane (DCM) is an excellent, non-nucleophilic solvent for the starting material and the reaction itself. The reaction is run at 0°C initially to control the exotherm and any potential side reactions on the sensitive biazetidine core, before allowing it to proceed to completion at room temperature.[1]

Materials:

  • tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (for co-evaporation)

  • Diethyl ether (for precipitation/trituration)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional neutralization)

Procedure:

  • Dissolve the Boc-protected biazetidine (1.0 equiv) in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (10-20 equiv, typically a 1:1 to 1:4 v/v ratio of TFA:DCM) to the stirred solution.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitor the reaction progress by LC-MS or TLC until all starting material is consumed.

  • Work-up A (Isolation as TFA salt): Concentrate the reaction mixture in vacuo. Add toluene and concentrate again (repeat 2-3 times) to azeotropically remove residual TFA.[11] The resulting residue, often an oil, can be triturated with cold diethyl ether to induce solidification. Filter the solid and dry under high vacuum.

  • Work-up B (Isolation as free amine): After concentration, carefully neutralize the residue by dissolving it in a minimal amount of water and adding saturated NaHCO₃ solution until pH > 8. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM or EtOAc). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is often preferred when a solid, easily handled hydrochloride salt is desired.

Rationale: Commercially available 4M HCl in dioxane is a convenient and potent reagent. The hydrochloride salt of the product is typically insoluble in the dioxane/ether mixture, allowing for direct isolation by precipitation, which avoids aqueous work-up and simplifies purification.[9]

Materials:

  • tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Methanol (optional, as a co-solvent)

Procedure:

  • Dissolve the Boc-protected biazetidine (1.0 equiv) in a minimal amount of a co-solvent like methanol if necessary, or add the HCl solution directly if the substrate is soluble.

  • Add the 4M HCl in dioxane solution (5-10 equivalents) to the substrate at room temperature.[9]

  • Stir the reaction mixture. A precipitate of the deprotected biazetidine hydrochloride salt should begin to form.

  • Monitor the reaction by LC-MS or TLC. Complete conversion is often achieved within 30 minutes to 2 hours.[9]

  • Upon completion, add anhydrous diethyl ether to the mixture to ensure complete precipitation of the product salt.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid filter cake thoroughly with anhydrous diethyl ether to remove any non-polar impurities and residual starting material.

  • Dry the resulting white solid under high vacuum to obtain the pure 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride.

Visualization of Experimental Workflows

The choice of reagent significantly impacts the experimental workflow, particularly the product isolation phase.

Deprotection_Workflows cluster_TFA TFA Protocol cluster_HCl HCl Protocol TFA1 1. Dissolve in DCM TFA2 2. Add TFA at 0°C TFA1->TFA2 TFA3 3. Stir at RT (1-3h) TFA2->TFA3 TFA4 4. Concentrate in vacuo TFA3->TFA4 TFA5 5. Co-evaporate with Toluene TFA4->TFA5 TFA6 6. Isolate Oily TFA Salt or Neutralize & Extract TFA5->TFA6 HCl1 1. Dissolve Substrate HCl2 2. Add 4M HCl/Dioxane HCl1->HCl2 HCl3 3. Stir at RT (0.5-2h) HCl2->HCl3 HCl4 4. Precipitate with Ether HCl3->HCl4 HCl5 5. Filter Solid Product HCl4->HCl5 HCl6 6. Wash with Ether & Dry HCl5->HCl6

Caption: Comparative experimental workflows for TFA and HCl methods.

Conclusion and Recommendation

For the deprotection of tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate, both TFA and HCl are effective reagents. However, the specific nature of the substrate leads to a clear recommendation.

  • TFA is a viable but less ideal option. Its primary drawback is the formation of a trifluoroacetate salt that is likely to be an oil, complicating isolation. The need for a rigorous evaporative work-up also presents challenges.

  • HCl in Dioxane emerges as the superior choice for this substrate. The high likelihood of forming a crystalline hydrochloride salt simplifies purification immensely, allowing for isolation via precipitation and filtration. This non-aqueous work-up is advantageous for the potentially highly water-soluble polar product.

Regardless of the chosen reagent, the inherent strain of the biazetidine system requires careful execution. It is imperative to monitor the reaction closely and use the mildest effective conditions (i.e., minimum necessary reaction time and temperature) to prevent potential ring-opening side reactions.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • Boc Removals with TFA in Peptide Synthesis. Reddit. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. Available at: [Link]

  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Publisher URL not available.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available at: [Link]

  • Rapid N-Boc Deprotection with TFA. Scribd. Available at: [Link]

  • How can we do the deprotection of boc-amino acids using hcl? ResearchGate. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

  • Boc Deprotection Mechanism. YouTube. Available at: [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Semantic Scholar. Available at: [Link]

  • α-(N-Carbamoyl)alkylcuprate Chemistry in the Synthesis of Nitrogen Heterocycles. Publisher URL not available.
  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. Available at: [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]

  • Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Any suggestion on Boc deprotection without using acid? ResearchGate. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi

Sources

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